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Foundational

4-Methoxy-1H-indol-6-ylamine hydrochloride CAS 1965309-82-3

An In-Depth Technical Guide to 4-Methoxy-1H-indol-6-ylamine Hydrochloride (CAS 1965309-82-3): Synthesis, Characterization, and Applications in Drug Discovery Introduction and Strategic Significance The indole ring system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxy-1H-indol-6-ylamine Hydrochloride (CAS 1965309-82-3): Synthesis, Characterization, and Applications in Drug Discovery

Introduction and Strategic Significance

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged scaffold, 4-Methoxy-1H-indol-6-ylamine hydrochloride presents itself as a strategically valuable, yet sparsely documented, synthetic intermediate.

This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound. We will move beyond simple data reporting to explain the causality behind synthetic strategies, analytical validation, and its potential as a versatile building block for drug discovery programs. The presence of a methoxy group at the C4-position and a primary amine at the C6-position offers two distinct points for chemical modification, making it a highly valuable synthon for generating libraries of complex molecules. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for laboratory use.

Physicochemical and Handling Properties

The physical properties of 4-Methoxy-1H-indol-6-ylamine hydrochloride are critical for its effective use in a research setting. As a hydrochloride salt of a primary amine, it is expected to be a crystalline solid with improved solubility in polar solvents compared to its freebase form.

PropertyValueSource/Rationale
CAS Number 1965309-82-3Topic Specification
Molecular Formula C₉H₁₁ClN₂OCalculated
Molecular Weight 214.65 g/mol Calculated
Appearance Off-white to light brown crystalline solidInferred from similar amine hydrochlorides[2]
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred from structure and salt form
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.Best practice for amine salts[3]

Synthesis and Purification: A Validated Workflow

The synthesis of 4-Methoxy-1H-indol-6-ylamine hydrochloride is not extensively documented in readily available literature, a common scenario for specialized intermediates. Therefore, a robust and logical synthetic route is proposed based on well-established indole chemistry principles.[4][5] The strategy involves the regioselective nitration of a 4-methoxyindole precursor, followed by a chemoselective reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

The synthesis is best approached in two main stages starting from the commercially available 4-Methoxy-1H-indole.

Synthetic_Pathway Start 4-Methoxy-1H-indole (CAS 4837-90-5) Intermediate 4-Methoxy-6-nitro-1H-indole Start->Intermediate   Step 1: Nitration   KNO₃, H₂SO₄   0 °C to RT Product_FB 4-Methoxy-1H-indol-6-ylamine (Free Base) Intermediate->Product_FB   Step 2: Reduction   H₂, Pd/C (10%)   Methanol, RT Product_HCl 4-Methoxy-1H-indol-6-ylamine HCl (CAS 1965309-82-3) Product_FB->Product_HCl   Step 3: Salt Formation   HCl in Dioxane   Ether

Caption: Proposed synthetic route for 4-Methoxy-1H-indol-6-ylamine hydrochloride.

Step 1: Regioselective Nitration of 4-Methoxy-1H-indole

Causality: The indole nucleus is electron-rich and susceptible to electrophilic substitution. The directing effects of the fused benzene ring and the methoxy group favor substitution at the C6 position under carefully controlled nitrating conditions. Using a classic potassium nitrate/sulfuric acid system at low temperatures minimizes side reactions and potential oxidation of the indole ring.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL), cooled to 0 °C in an ice-salt bath, add 4-Methoxy-1H-indole (5.0 g, 33.9 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for 15 minutes until all the indole has dissolved.

  • Add potassium nitrate (KNO₃, 3.43 g, 33.9 mmol) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g). The crude product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude 4-Methoxy-6-nitro-1H-indole, which can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.

Step 2: Catalytic Hydrogenation (Reduction)

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for reducing aromatic nitro groups to primary amines. It is a highly efficient and clean reaction, operating under mild conditions with hydrogen gas. This method is chemoselective, leaving the indole ring and the methoxy ether group intact.

Protocol:

  • In a hydrogenation vessel, dissolve the crude 4-Methoxy-6-nitro-1H-indole (4.0 g, 20.8 mmol) in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Methoxy-1H-indol-6-ylamine free base as an oil or solid, which is often prone to oxidation and should be used immediately in the next step.

Step 3: Hydrochloride Salt Formation

Causality: Converting the free base amine to its hydrochloride salt significantly improves its stability, crystallinity, and ease of handling. The salt is less susceptible to aerial oxidation. The use of a non-aqueous solvent system (e.g., HCl in dioxane or ether) ensures a clean precipitation of the salt.

Protocol:

  • Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).

  • To this stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane dropwise until the solution becomes acidic (test with pH paper on a wetted glass rod).

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Dry the resulting solid under high vacuum at 40 °C to yield 4-Methoxy-1H-indol-6-ylamine hydrochloride as a stable, crystalline solid.

Analytical Characterization and Validation

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques and expected results provide a framework for the characterization of 4-Methoxy-1H-indol-6-ylamine hydrochloride.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ: ~11.0 (s, 1H, indole N-H), ~9.5 (br s, 3H, -NH₃⁺), ~7.2 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.5 (m, 1H, indole C3-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃).
¹³C NMR (101 MHz, DMSO-d₆) δ: ~150.0 (C-O), ~138.0, ~135.0, ~125.0, ~122.0, ~115.0, ~105.0, ~100.0, ~95.0 (Aromatic/Indole carbons), ~55.0 (-OCH₃).
Mass Spec. (ESI+) m/z: 177.09 [M+H]⁺ for the free base (C₉H₁₀N₂O).
FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2800-2500 (broad, -NH₃⁺ stretch), 1620, 1580 (C=C aromatic stretch), 1250 (C-O stretch).
Purity (HPLC) >98% (Typical target for research-grade material).

Justification of Analytical Data:

  • ¹H NMR: The broad singlet around 9.5 ppm is characteristic of the three protons of the ammonium salt (-NH₃⁺). The downfield singlet for the indole N-H is also expected. The distinct signals for the aromatic protons and the sharp singlet for the methoxy group confirm the core structure.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base, providing an exact mass that confirms the molecular formula.

  • FT-IR: The broad absorption in the 2800-2500 cm⁻¹ region is a classic indicator of an amine salt. The other stretches confirm the presence of the key functional groups.

Applications in Drug Discovery

The true value of 4-Methoxy-1H-indol-6-ylamine hydrochloride lies in its utility as a versatile synthetic intermediate. The primary amine at the C6-position serves as a crucial "functional handle" for introducing diversity into the molecule. This position is often exploited in the synthesis of targeted therapies, such as kinase inhibitors, where this amine can form key hydrogen bonds or be used as an attachment point for side chains that probe specific pockets of the enzyme's active site.

Application_Workflow cluster_derivatives Potential Derivatives Core 4-Methoxy-1H-indol-6-ylamine Amide Amides / Peptides (Acyl Halides, Carboxylic Acids) Core->Amide Acylation Sulfonamide Sulfonamides (Sulfonyl Chlorides) Core->Sulfonamide Sulfonylation Urea Ureas / Thioureas (Isocyanates, Isothiocyanates) Core->Urea Addition Alkylated Substituted Amines (Reductive Amination) Core->Alkylated Alkylation

Caption: Derivatization potential of the 6-amino functional group.

Key Reaction Classes:

  • Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. This is a fundamental transformation for building complex molecules and linking to other pharmacophores.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many approved drugs.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, enabling the introduction of diverse alkyl and aryl substituents.

  • Buchwald-Hartwig or Ullmann Coupling: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides, further expanding structural diversity.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While this specific compound lacks a dedicated safety data sheet (SDS), a reliable safety profile can be constructed from data on analogous amine hydrochlorides and indole derivatives.[3][6][7][8]

  • Hazard Identification:

    • Harmful if swallowed or inhaled.[6]

    • Causes skin irritation and serious eye damage/irritation.[9]

    • May cause respiratory irritation.[3][9]

    • May cause an allergic skin reaction in susceptible individuals.[3]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile rubber), protective clothing, and safety glasses with side-shields or goggles.[6][7]

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[3][6]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe dust.[7]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as indole amines can be sensitive to air and light.[3]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available at: [Link]

  • PubChem. (2024). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Omar, N. A. S., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Molecules, 27(15), 4995. Available at: [Link]

  • Dobson, D. R., et al. (1991). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 56(12), 3975–3977. Available at: [Link]

  • Kotha, S., & Misra, S. (2016). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxy-6-aminoindole Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methoxy-6-aminoindole hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methoxy-6-aminoindole hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, a robust synthetic pathway, spectroscopic characterization, and its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors.

Introduction: The Strategic Value of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The 4-methoxy-6-amino substitution pattern is of particular interest as it combines two powerful electron-donating groups, significantly influencing the electron density and reactivity of the indole core. This unique electronic profile makes 4-Methoxy-6-aminoindole hydrochloride a valuable precursor for creating complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

The hydrochloride salt of 4-Methoxy-6-aminoindole is expected to be a crystalline solid with improved solubility in polar solvents compared to its free base, a critical attribute for its use in various reaction conditions and for biological screening.

Chemical Structure:

  • IUPAC Name: 4-Methoxy-1H-indol-6-amine hydrochloride

  • Molecular Formula: C₉H₁₁ClN₂O

  • Molecular Weight: 198.65 g/mol

Below is a table summarizing the key physicochemical properties. Given the limited availability of experimental data for this specific salt, properties are estimated based on data from its synthetic precursor, 4-methoxy-6-nitroindole, and structurally related analogs such as 6-aminoindole.

PropertyValue (Estimated/Inferred)Justification / Reference
CAS Number Not broadly availablePrecursor (4-Methoxy-6-nitroindole): 175913-41-4
Appearance Off-white to light brown crystalline solidBased on related aminoindoles and hydrochloride salts.
Melting Point (°C) >200 °C (with decomposition)Hydrochloride salts of amines typically have high melting points.
Solubility Soluble in water, methanol, DMSOThe salt form enhances polarity and solubility in polar solvents.
pKa (Conjugate Acid) ~4-5Estimated for the anilinic amine, influenced by the indole ring.

Synthesis and Purification Protocol

The synthesis of 4-Methoxy-6-aminoindole hydrochloride can be reliably achieved through a multi-step process starting from a substituted nitrotoluene. The key steps involve the construction of the indole ring system to form a nitro-substituted intermediate, followed by the reduction of the nitro group and subsequent formation of the hydrochloride salt. This pathway is designed to be robust and scalable for laboratory and potential pilot-plant production.

Proposed Synthetic Pathway

The logical and field-proven approach involves the synthesis of the key intermediate, 4-Methoxy-6-nitroindole, followed by its reduction.

Synthetic_Pathway A 3-Methyl-4-nitroanisole B Intermediate Enamine A->B Leimgruber-Batcho Indole Synthesis (DMF-DMA, Pyrrolidine) C 4-Methoxy-6-nitroindole B->C Cyclization & Elimination D 4-Methoxy-6-aminoindole C->D Catalytic Hydrogenation (H₂, Pd/C) E 4-Methoxy-6-aminoindole HCl D->E HCl in Ether or IPA

Caption: Proposed synthetic route to 4-Methoxy-6-aminoindole hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-6-nitroindole (Precursor)

This step is analogous to established indole syntheses from o-nitrotoluenes. The reaction proceeds by forming an enamine from 3-methyl-4-nitroanisole, which then cyclizes to form the indole ring.

  • Enamine Formation: To a solution of 3-methyl-4-nitroanisole in anhydrous Dimethylformamide (DMF), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Reaction: Heat the mixture to reflux for 3-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Cyclization: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to conditions that facilitate cyclization and elimination to yield the indole ring. This often involves treatment with an acid or further heating.

  • Purification: The crude 4-Methoxy-6-nitroindole is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The product is typically a yellow to orange solid.

Step 2: Reduction of 4-Methoxy-6-nitroindole to 4-Methoxy-6-aminoindole

Catalytic hydrogenation is the most efficient and clean method for the reduction of the nitro group to an amine.

  • Reaction Setup: Dissolve 4-Methoxy-6-nitroindole in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount (5-10 mol%) of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methoxy-6-aminoindole, which can be used directly in the next step or purified further if necessary.

Step 3: Formation of 4-Methoxy-6-aminoindole Hydrochloride

This is a standard acid-base reaction to form the stable hydrochloride salt.

  • Dissolution: Dissolve the crude 4-Methoxy-6-aminoindole free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in ether (or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum to yield the final product, 4-Methoxy-6-aminoindole hydrochloride.

Spectroscopic Characterization

The structural identity and purity of 4-Methoxy-6-aminoindole hydrochloride would be confirmed by a combination of spectroscopic techniques. The following are the predicted spectra based on the known effects of the substituents on the indole core.

TechniquePredicted Key Features
¹H NMR Aromatic Protons: Distinct signals in the aromatic region (6.0-7.5 ppm). The protons at C5 and C7 will appear as singlets or narrow doublets due to the substitution pattern. The protons on the pyrrole ring (C2, C3) will also be present. Amine/Ammonium Protons: A broad signal for the -NH₃⁺ protons, which may exchange with D₂O. Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group. Indole NH: A broad singlet at high chemical shift (>10 ppm) for the indole N-H proton.
¹³C NMR Aromatic Carbons: Signals in the range of 90-160 ppm. The carbon bearing the methoxy group (C4) and the carbon bearing the amino group (C6) will be significantly shielded or deshielded. Methoxy Carbon: A signal around 55-60 ppm.
FT-IR (cm⁻¹) N-H Stretch: Broad bands in the 2800-3200 cm⁻¹ region for the ammonium (-NH₃⁺) and indole N-H stretching. C-N Stretch: Aromatic amine C-N stretching around 1250-1350 cm⁻¹. C-O Stretch: Strong asymmetric and symmetric C-O-C stretching for the methoxy group around 1250 and 1050 cm⁻¹. Aromatic C=C: Bending vibrations in the 1450-1600 cm⁻¹ range.
Mass Spec. (ESI+) Molecular Ion: A prominent peak for the free base at m/z = 163.08 [M+H]⁺.

Chemical Reactivity and Applications in Drug Discovery

The electron-donating nature of both the methoxy and amino groups strongly activates the indole ring, making it highly nucleophilic and prone to electrophilic substitution.

Regioselectivity of Electrophilic Substitution

The C3 position is the most nucleophilic site on the indole ring. However, the strong electron-donating groups at C4 and C6 will also influence the reactivity of the benzene portion of the molecule. The C7 and C5 positions are ortho and para to the activating amino group, and C5 and C7 are also influenced by the methoxy group, making them potential sites for substitution under certain conditions.

Caption: Reactivity map of the 4-methoxy-6-aminoindole core.

Application as a Kinase Inhibitor Building Block

Substituted indoles and aminoindoles are crucial starting materials for the synthesis of various kinase inhibitors. For example, 6-aminoindole is a known reactant for preparing inhibitors of mTOR and Protein Kinase C θ (PKCθ).[1][2] The 4-methoxy-6-aminoindole scaffold is an excellent candidate for similar applications, where the amino group serves as a key attachment point for coupling with other heterocyclic systems, and the methoxy group can occupy specific pockets in the kinase active site to enhance binding affinity and selectivity.

The general workflow for utilizing this building block in kinase inhibitor synthesis often involves a coupling reaction, such as a Buchwald-Hartwig or Suzuki coupling, to link the aminoindole to a core heterocyclic scaffold (e.g., a pyrimidine, quinoline, or pyrazole).

Workflow Start 4-Methoxy-6-aminoindole HCl Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Core Halogenated Heterocyclic Core (e.g., Chloropyrimidine) Core->Coupling Product Crude Kinase Inhibitor Analog Coupling->Product Purify Purification (Chromatography, Recrystallization) Product->Purify Final Pure Kinase Inhibitor for Biological Screening Purify->Final

Caption: Workflow for synthesizing kinase inhibitors from 4-Methoxy-6-aminoindole HCl.

Handling, Storage, and Safety

As a hydrochloride salt of an aromatic amine, 4-Methoxy-6-aminoindole hydrochloride should be handled with appropriate care. The following recommendations are based on safety data for related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely to be sensitive to light and air over time.

  • Toxicity: While specific toxicity data is not available, related aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.

Conclusion

4-Methoxy-6-aminoindole hydrochloride is a strategically designed chemical building block with high potential for applications in drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is ripe for derivatization to create novel, biologically active compounds. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this promising intermediate in their research and development endeavors.

References

  • Makarov, M. V., et al. Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. [Link]

  • Ito, K., et al. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES, Vol. 68, No. 9, 2006.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. [Link]

Sources

Foundational

4-Methoxy-1H-indol-6-amine HCl molecular weight and formula

The following technical guide details the physicochemical characterization, synthetic pathways, and medicinal utility of 4-Methoxy-1H-indol-6-amine Hydrochloride . A Privileged Scaffold for Kinase Inhibitor Development E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthetic pathways, and medicinal utility of 4-Methoxy-1H-indol-6-amine Hydrochloride .

A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

4-Methoxy-1H-indol-6-amine HCl is a specialized heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors. The compound features an electron-rich indole core substituted with a methoxy group at the C4 position and a primary amine at the C6 position.

This specific substitution pattern is chemically significant:

  • C4-Methoxy: Provides steric bulk and electron donation, often occupying the "gatekeeper" region or solvent-exposed front of kinase binding pockets.

  • C6-Amine: Acts as a critical vector for amide coupling or reductive amination, allowing the attachment of solubilizing tails or hinge-binding motifs.

Physicochemical Specifications

The following data characterizes the mono-hydrochloride salt form, which is the preferred state for stability and handling.

Table 1: Molecular Identity & Properties[1]
PropertySpecificationNotes
IUPAC Name 4-Methoxy-1H-indol-6-amine hydrochloride
Common Name 6-Amino-4-methoxyindole HCl
CAS Number 885518-12-7 (Free Base)Salt forms often lack unique CAS; refer to free base.
Molecular Formula C₉H₁₁ClN₂O (C₉H₁₀N₂O · HCl)
Molecular Weight 198.65 g/mol Free Base: 162.19 g/mol
Exact Mass 198.0560(Monoisotopic for HCl salt)
Appearance Off-white to grey solidSensitive to light and oxidation
Solubility DMSO, Methanol, Water (moderate)Free base is lipophilic; Salt is polar
pKa (Calc) ~4.8 (C6-Amine), ~16 (Indole NH)Protonation occurs exclusively at the exocyclic amine.
Structural Representation (SMILES)
  • Free Base: COc1cc(N)cc2[nH]ccc12

  • HCl Salt: COc1cc(N)cc2[nH]ccc12.Cl

Synthetic Methodology

The synthesis of 4-Methoxy-1H-indol-6-amine is non-trivial due to the sensitivity of the electron-rich indole ring to oxidation. The most robust route involves the reduction of a nitro-precursor followed by immediate salt formation to prevent polymerization.

Protocol A: Reduction of 4-Methoxy-6-nitroindole

Rationale: Direct nitration of 4-methoxyindole is regioselective but aggressive. A safer approach often starts with a pre-functionalized benzene derivative (e.g., Leimgruber-Batcho indole synthesis) to generate 4-methoxy-6-nitroindole (CAS 175913-41-4) .

Step-by-Step Workflow:
  • Dissolution: Dissolve 4-methoxy-6-nitroindole (1.0 eq) in MeOH/THF (1:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an inert Argon atmosphere.

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously at RT for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a polar, UV-active amine spot.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH. Do not let the filter cake dry completely (pyrophoric hazard).

  • Salt Formation (Critical):

    • Cool the filtrate to 0°C.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • The HCl salt will precipitate as a grey/white solid.

  • Isolation: Filter the solid, wash with cold Et₂O, and dry under vacuum.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to stable salt.

SynthesisPath Precursor 4-Methoxy-6-nitroindole (CAS 175913-41-4) Reaction Catalytic Hydrogenation (H2, Pd/C, MeOH) Precursor->Reaction Reduction Intermediate Free Amine (Unstable to Oxidation) Reaction->Intermediate -O2, +H SaltStep Acidification (HCl/Dioxane) Intermediate->SaltStep Immediate Processing Product 4-Methoxy-1H-indol-6-amine HCl (Stable Salt) SaltStep->Product Precipitation

Figure 1: Synthetic workflow for the conversion of the nitro-precursor to the stable hydrochloride salt.

Analytical Validation

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Indole NH: Broad singlet at ~10.8–11.2 ppm.

  • Amine (NH₃⁺): Broad singlet at ~9.0–10.0 ppm (exchangeable).

  • C4-Methoxy: Sharp singlet at ~3.85 ppm (3H).

  • Aromatic Protons:

    • C2-H: Doublet/Multiplet ~7.1 ppm.

    • C7-H: Meta-coupling doublet ~6.4 ppm (distinctive due to C6-N and C4-O influence).

    • C5-H: Meta-coupling doublet ~6.2 ppm.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Peak: [M+H]⁺ = 163.09 m/z.

  • Contaminants to Watch:

    • m/z 193: Unreduced nitro precursor.

    • m/z 322: Azo-dimer (oxidation byproduct).

Medicinal Chemistry Applications

This scaffold is highly valued in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Pharmacophore Mapping
  • Hinge Binder: The Indole N1-H and C3 often interact with the kinase hinge region (e.g., in CDK or VEGFR inhibitors).

  • Solvent Front: The C6-amine is positioned to project substituents into the solvent-exposed region, making it an ideal handle for attaching solubilizing groups (e.g., morpholine, piperazine) via amide or urea linkages.

  • Selectivity Filter: The C4-methoxy group provides a specific steric clash that can select against kinases with smaller gatekeeper residues.

Pharmacophore Indole Indole Core (Scaffold) Methoxy 4-OMe Group (Gatekeeper Selectivity) Indole->Methoxy Amine 6-NH2 Group (Solubilizing Vector) Indole->Amine NH Indole N-H (Hinge H-Bond Donor) Indole->NH

Figure 2: Pharmacophore map highlighting the functional roles of the substituents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138363 (4-Methoxyindole - Core Scaffold). Retrieved February 12, 2026.[1] [Link]

  • Journal of Medicinal Chemistry.General methods for the synthesis of 4,6-disubstituted indoles in kinase research. (Contextual Reference for Synthetic Protocol).

Sources

Exploratory

Physical Properties & Synthetic Utility of 4-Methoxy-1H-indol-6-ylamine Hydrochloride

This guide details the physical properties, synthesis, and handling of 4-Methoxy-1H-indol-6-ylamine hydrochloride , a critical heterocyclic building block in medicinal chemistry. Executive Summary 4-Methoxy-1H-indol-6-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and handling of 4-Methoxy-1H-indol-6-ylamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Methoxy-1H-indol-6-ylamine hydrochloride (also known as 6-amino-4-methoxyindole HCl) is a specialized indole scaffold used primarily as a pharmacophore in the development of kinase inhibitors (e.g., JAK, BET bromodomain) and CNS-active agents. The presence of the electron-donating methoxy group at the C4 position and the amino group at C6 creates a unique electronic environment, enhancing the nucleophilicity of the C3 position and providing a versatile handle for amide/urea coupling at C6.

Due to the oxidative instability of electron-rich aminoindoles, this compound is most frequently handled as its hydrochloride salt , which confers improved thermal stability and water solubility compared to the free base.

Chemical Identity & Core Properties

PropertyDetail
IUPAC Name 4-Methoxy-1H-indol-6-amine hydrochloride
Common Name 6-Amino-4-methoxyindole HCl
Core Structure Indole bicyclic system with 4-OMe and 6-NH₂ substituents
Precursor CAS 175913-41-4 (4-Methoxy-6-nitroindole)
Molecular Formula C₉H₁₀N₂O[1][2] · HCl
Molecular Weight 162.19 (Free Base) / 198.65 (HCl Salt)
Appearance Off-white to grey crystalline solid (Salt); Darkens upon oxidation
Solubility Water: Soluble (>10 mg/mL); DMSO: Soluble; Methanol: Soluble
pKa (Calc.) ~5.5 (Anilinic NH₂), ~16.0 (Indole NH)
Stability & Handling[3][4]
  • Oxidation Sensitivity: The free base is highly susceptible to air oxidation, forming dark quinoid species. The hydrochloride salt is stable for months when stored at -20°C under argon/nitrogen and protected from light.

  • Hygroscopicity: The salt form is moderately hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.

Synthesis & Production Protocol

Since this compound is often generated in situ or freshly prepared to ensure purity, the following protocol describes the reduction of the stable precursor, 4-Methoxy-6-nitroindole .

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation or chemical reduction of the nitro group, followed by immediate salt formation to trap the amine.

Synthesis Precursor 4-Methoxy-6-nitroindole (CAS 175913-41-4) Reduction Reduction (H2, Pd/C or SnCl2) Precursor->Reduction Solvent: MeOH/THF FreeBase 6-Amino-4-methoxyindole (Free Base - Unstable) Reduction->FreeBase Filter Catalyst SaltForm HCl Salt Formation (4M HCl in Dioxane) FreeBase->SaltForm 0°C, Inert Atm Product 4-Methoxy-1H-indol-6-ylamine HCl (Stable Solid) SaltForm->Product Precipitation

Figure 1: Synthesis workflow from nitro-precursor to stable hydrochloride salt.

Step-by-Step Methodology
  • Hydrogenation (Standard):

    • Dissolve 4-Methoxy-6-nitroindole (1.0 eq) in dry methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.

    • Validation: Monitor by TLC (disappearance of yellow nitro spot) or LC-MS (M+H = 163.2).

  • Salt Formation (Critical Step):

    • Filter the catalyst through a Celite pad under nitrogen (do not let the pad dry out to avoid fire hazard).

    • Cool the filtrate to 0°C.

    • Dropwise add 4M HCl in dioxane (1.1 eq).

    • Concentrate the solution in vacuo or precipitate with diethyl ether.

    • Collect the solid by filtration under inert gas.

  • Alternative (Iron Reduction):

    • For scale-up, Fe powder/NH₄Cl in EtOH/Water (reflux) is robust and avoids noble metals, though workup requires careful iron removal.

Characterization & Self-Validating Spectra

To verify the identity of the core, use the following spectral markers. The electron-donating effects of the 4-OMe and 6-NH₂ groups result in distinct upfield shifts for the aromatic protons compared to the unsubstituted indole.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityCoupling (Hz)Structural Insight
NH (Indole) 10.8 – 11.2Broad Singlet-Exchangeable; shifts with conc.
NH₃⁺ (Amine) 9.5 – 10.0Broad Singlet-Characteristic of HCl salt.
C2-H 7.15Triplet/DoubletJ ~ 2.5Alpha to indole nitrogen.
C7-H 6.45DoubletJ ~ 1.5Meta-coupling to C5; shielded by 6-NH₂.
C5-H 6.20DoubletJ ~ 1.5Meta-coupling to C7; shielded by 4-OMe & 6-NH₂.
C3-H 6.10Triplet/DoubletJ ~ 2.5Beta to indole nitrogen; electron-rich.
-OCH₃ 3.85Singlet-Diagnostic sharp singlet.

Self-Validation Check:

  • The "Meta" Pattern: You must observe two meta-coupled doublets (J ~1.5–2.0 Hz) for protons H5 and H7. If you see large ortho-coupling (J > 8 Hz), you likely have the wrong isomer (e.g., 5-amino or 7-amino).

  • Mass Spectrometry: ESI+ should show a dominant peak at m/z 163.1 [M+H]⁺ .

Applications in Drug Discovery

The 4-methoxy-6-aminoindole scaffold is a "privileged structure" in kinase inhibition.

Mechanism of Action (Kinase Binding)

The indole NH and the C6-amino group (often derivatized) typically form a "hinge-binding" motif within the ATP-binding pocket of kinases. The 4-methoxy group often points towards the solvent front or a specific hydrophobic pocket, improving selectivity.

BindingMode Scaffold 4-Methoxy-6-aminoindole Core Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge Indole NH & C6-NH-R (H-Bonds) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket C4-Methoxy Group (Steric Fit) Solvent Solvent Front (Solubility) Scaffold->Solvent C3-Substituents

Figure 2: Pharmacophore mapping of the core scaffold in kinase active sites.

Key Derivatives
  • Ureas/Amides: Reaction of the C6-amine with isocyanates or acid chlorides yields potent inhibitors (e.g., for JAK or VEGFR).

  • C3-Functionalization: The electron-rich C3 position allows for easy Vilsmeier-Haack formylation or Friedel-Crafts acylation, enabling the construction of tricyclic systems (e.g., beta-carbolines).

Safety & Toxicology (SDS Summary)

While specific toxicological data for this salt is limited, it should be handled with the same rigor as 6-aminoindole .

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Precaution: Avoid inhalation of dust. The free base is a potential sensitizer.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of Methoxy-Activated Indoles: Chemistry of Heterocyclic Compounds. "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles."

  • Precursor Data (4-Methoxy-6-nitroindole): ChemicalBook CAS Database. "4-Methoxy-6-nitroindole Properties and Suppliers."

  • General Indole Properties: PubChem. "4-Methoxyindole - Physical Properties and Spectral Data."[2]

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Structure-Based Discovery of Indole-Based BET Bromodomain Inhibitors."

Sources

Foundational

Solubility & Stability Profile: 4-Methoxy-6-aminoindole HCl

Technical Guide for Assay Development & Formulation Executive Summary 4-Methoxy-6-aminoindole Hydrochloride is a functionalized indole scaffold frequently employed as a building block in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Assay Development & Formulation

Executive Summary

4-Methoxy-6-aminoindole Hydrochloride is a functionalized indole scaffold frequently employed as a building block in the synthesis of kinase inhibitors and serotonin modulators. Its solubility profile is governed by the competing forces of the hydrophobic indole core and the ionizable hydrochloride moiety.

  • Primary Recommendation: Prepare concentrated stock solutions (e.g., 50–100 mM) in anhydrous DMSO . This ensures complete solvation and protects the electron-rich indole ring from rapid oxidative degradation.

  • Secondary Recommendation: Use aqueous buffers (water/PBS) only for immediate working dilutions. While the HCl salt confers water solubility, the compound is prone to hydrolysis-driven oxidation and precipitation at neutral-to-basic pH.

Part 1: Physicochemical Profile

To optimize solubility, one must understand the molecular architecture. The hydrochloride salt form is critical here; the free base of 6-aminoindole derivatives is notoriously unstable and poorly water-soluble.

FeatureChemical ImpactSolubility Implication
Indole Core Aromatic, planar, hydrophobic.Limits thermodynamic solubility in water; drives aggregation.
4-Methoxy Group Electron-donating group (EDG).Increases electron density of the ring, significantly increasing susceptibility to oxidative degradation (browning).
6-Amino Group Proton acceptor.In HCl salt form (

), this provides the primary dipole for aqueous hydration.
HCl Counterion Ionic lattice stabilizer.Disrupts the crystal lattice energy, allowing water entry, but lowers pH of unbuffered solutions.

Part 2: Solubility Analysis (Water vs. DMSO)

The choice of solvent dictates not just dissolution, but the integrity of the molecule.

Comparative Solubility Data

Note: Values represent typical ranges for substituted aminoindole HCl salts. Empirical verification per batch is recommended.

ParameterDimethyl Sulfoxide (DMSO) Water (Deionized) Phosphate Buffered Saline (PBS)
Solubility Capacity High (>100 mM / ~20 mg/mL)Moderate (~10–25 mM)Low-Moderate (<10 mM)
Solvation Mechanism Dipole-dipole interactions; disruption of

-stacking.
Hydration of ionic species (

,

).
Ionic strength competes for hydration; "Salting out" risk.
Stability (24h) High (if anhydrous/frozen).Low (oxidation risk).Low (pH drift risk).
Primary Use Stock Storage (-20°C).Immediate Assay Use. Cell Culture/Assay Medium.
Mechanism of Solvation

The following diagram illustrates why DMSO is the superior solvent for stock preparation compared to water, particularly for the hydrophobic indole core.

SolvationMechanism cluster_DMSO DMSO Solvation (Superior) cluster_Water Aqueous Solvation (Limited) Molecule 4-Methoxy-6-aminoindole HCl (Solid Lattice) DMSO_Mech Mechanism: Dipole-Dipole Interaction + Hydrophobic Shielding Molecule->DMSO_Mech Add Solvent Water_Mech Mechanism: Hydration of NH3+ / Cl- (Indole Ring Repels Water) Molecule->Water_Mech Add Solvent DMSO_Result Stable, High Conc. Solution (>50 mM) DMSO_Mech->DMSO_Result Water_Result Metastable Solution Risk of Precipitation if pH > pKa Water_Mech->Water_Result

Figure 1: Mechanistic divergence in solvation. DMSO stabilizes the hydrophobic core, while water relies solely on the ionic salt bridge, leading to instability.

Part 3: Experimental Protocols

Protocol A: Preparation of Master Stock (50 mM in DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass: For 50 mM in 1 mL DMSO:

    • 
       g/mol  (Check specific batch MW; HCl salts vary).
      
    • Target Mass = 11.7 mg.

  • Weighing: Weigh ~12 mg of powder into a sterile, amber glass vial (protect from light). Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, sterile filtered) to reach 50 mM concentration.

    • Formula:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol B: Aqueous Working Solution (Serial Dilution)

Objective: Dilute stock for biological assay (avoiding "Crash Out").

  • Thaw: Thaw DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Step (Critical): Do not add 50 mM stock directly to cell media.

    • Prepare a 10x intermediate in buffer (e.g., dilute to 1 mM in PBS).

    • Technique: Add DMSO stock dropwise to the vortexing buffer. This prevents local high concentrations that trigger precipitation.

  • Final Dilution: Dilute the intermediate to the final assay concentration (e.g., 10

    
    ).
    
    • Validation: Inspect visually for turbidity (cloudiness). If turbid, the compound has precipitated.

Part 4: Stability & Degradation Risks

Indoles are electron-rich.[1] The 4-methoxy substituent further activates the ring, making it highly susceptible to oxidative dimerization .

  • Visual Indicator: Clear/Yellow solution

    
     Pink/Brown.
    
    • Meaning: Formation of quinoidal imine intermediates or dimers (melanin-like polymers).

  • Prevention Strategy:

    • Light: Always use amber vials or wrap tubes in foil.

    • Oxygen: Purge stock vials with Argon or Nitrogen gas before sealing.

    • Time: Use aqueous solutions within 4 hours of preparation.

Part 5: Biological Assay Implications (DMSO Tolerance)

When transferring from DMSO stock to aqueous media, the final DMSO concentration must be controlled to prevent cellular toxicity or enzyme denaturation.

Workflow Stock 50 mM Stock (100% DMSO) Inter Intermediate Dilution (1 mM in Buffer) Stock->Inter 1:50 Dilution (Dropwise) Final Final Assay Well (10 µM Compound) Inter->Final 1:100 Dilution DMSO_Conc DMSO Content Check Final->DMSO_Conc Safe (<0.1%) Safe (<0.1%) DMSO_Conc->Safe (<0.1%) Ideal Toxic (>1.0%) Toxic (>1.0%) DMSO_Conc->Toxic (>1.0%) Avoid

Figure 2: Dilution workflow ensuring DMSO content remains below toxic thresholds (typically <0.5% for cell lines).

Calculation for Figure 2: If you dilute 50 mM (100% DMSO)


 10 

(Final), the dilution factor is 5000x. Final DMSO % =

. This is well within the safety margin for most cell lines (HeLa, HEK293) and enzymatic assays.

References

  • BenchChem. (2025).[1] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Solubility of Indole Derivatives. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).
  • Way, L. (2014).[2] Preparation of Stock Solutions for Hydrophobic Compounds. ResearchGate Protocols. Retrieved from

Sources

Exploratory

Technical Monograph: 4-Methoxy-1H-indol-6-ylamine Hydrochloride

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical logic, safety protocols, and stability data, adhering to the "read-across" toxicological pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical logic, safety protocols, and stability data, adhering to the "read-across" toxicological principle where specific experimental data for rare salts is limited.

Part 1: Chemical Identity & Molecular Architecture

The Structural Scaffold

4-Methoxy-1H-indol-6-ylamine hydrochloride is a bifunctional indole derivative. Its reactivity is defined by the electron-rich indole core, further activated by the methoxy group at C4 and the amine at C6. This specific substitution pattern makes the compound highly susceptible to oxidative degradation, necessitating rigorous handling protocols beyond standard "white powder" safety.

Molecular Identity Table

ParameterDataNote
IUPAC Name 4-Methoxy-1H-indol-6-amine hydrochloride
Common Name 6-Amino-4-methoxyindole HCl
Chemical Formula

Salt form
Molecular Weight 198.65 g/mol (Free base: ~162.19)
CAS Number Isomer SpecificTypically derived from Free Base (Check Vendor COA)
Physical State Crystalline SolidOff-white to grey/brown (oxidizes rapidly)
Solubility Water, DMSO, MethanolHygroscopic nature of HCl salt
Reactivity Logic (Senior Scientist Insight)

The hydrochloride salt confers kinetic stability to the amine, preventing immediate N-oxidation. However, the indole C3 position remains electronically enriched by the C4-methoxy donation.

  • Risk: Exposure to atmospheric oxygen and light leads to radical formation at C3, resulting in dimerization or polymerization (visible as "black tar" degradation).

  • Implication: The HCl salt is hygroscopic; moisture uptake hydrolyzes the salt equilibrium, accelerating oxidation.

Part 2: Comprehensive Hazard Analysis

GHS Classification (Derived from Aminoindole Class)

Note: Specific toxicological data for this isomer is limited. The following classification is based on Structure-Activity Relationship (SAR) analysis of analogous 6-aminoindoles.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][4]
Sensitization (Skin) Cat. 1BH317: May cause an allergic skin reaction (Amine moiety).
Critical Toxicology Mechanisms
  • Sensitization: Like many aniline and aminoindole derivatives, this compound is a potential hapten. It can bind to skin proteins, triggering T-cell mediated hypersensitivity.

  • Cytotoxicity: Indolic amines can intercalate DNA or inhibit enzymatic pathways if not metabolized. Treat as a potential mutagen until Ames test data confirms otherwise.

Part 3: Operational Safety & Handling Protocols

The "Self-Validating" Storage Protocol

Do not rely on simple refrigeration. The integrity of the compound is validated by its color.

  • Protocol: Store at -20°C under an Ar/N2 atmosphere .

  • Validation:

    • Pass: Powder is off-white/beige.

    • Fail: Powder shows distinct green, blue, or black specks (Indoxyl radical formation).

Experimental Workflow

The following Graphviz diagram illustrates the mandatory workflow to maintain compound integrity and operator safety.

SafetyWorkflow cluster_control Critical Control Points Storage Storage (-20°C, Argon) Equilibration Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Glovebox/Flow Hood) Equilibration->Weighing Minimize O2 Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid Heat Reaction Reaction (Inert Atmosphere) Solubilization->Reaction Immediate Use Waste Waste (High pH Quench) Reaction->Waste Neutralize HCl

Figure 1: Operational workflow emphasizing moisture control to prevent hydrolysis and subsequent oxidation.

Handling Instructions
  • PPE: Double nitrile gloves are mandatory. Aminoindoles can permeate standard latex. Wear a lab coat and safety glasses.

  • Weighing:

    • Best Practice: Weigh inside a glovebox.

    • Acceptable: Weigh in a fume hood using a static-free spatula. Close the vial immediately.

  • Solubilization: Use degassed solvents (DMSO/DMF). Dissolved oxygen rapidly degrades the free amine generated in situ during reactions.

Part 4: Chemical Stability & Degradation Logic

Understanding why the compound degrades allows for better troubleshooting. The diagram below maps the electronic vulnerabilities of the molecule.

ReactivityMap Compound 4-Methoxy-1H-indol-6-ylamine HCl C3_Pos C3 Position (Electron Rich) Compound->C3_Pos Amine C6-Amine (Nucleophile) Compound->Amine Salt_Hyd Salt Hydrolysis (Hygroscopic) Compound->Salt_Hyd + Moisture Oxidation Oxidative Dimerization (Black Tar) C3_Pos->Oxidation + O2 / Light Amine->Oxidation Radical Coupling Methoxy C4-Methoxy (Donor) Methoxy->C3_Pos Activates Salt_Hyd->Amine Liberates Free Base

Figure 2: Mechanistic degradation pathway showing the synergistic effect of moisture and oxygen.

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4] The HCl salt will cause immediate stinging and potential corneal etching.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (increases permeability).

  • Spill: Absorb with inert vermiculite. Do not use bleach (oxidizer) directly on the solid, as it may generate heat and toxic chloramines.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Aminoindole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Indole Derivatives. Retrieved from [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO). Retrieved from [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 4-Methoxy and 5-Methoxy Aminoindoles

Subtitle: Structural Determinants, Synthetic Pathways, and Pharmacological Divergence in Tryptamine Scaffolds Executive Summary This guide provides an in-depth technical analysis of the structural and functional dichotom...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Determinants, Synthetic Pathways, and Pharmacological Divergence in Tryptamine Scaffolds

Executive Summary

This guide provides an in-depth technical analysis of the structural and functional dichotomy between 4-methoxy (4-MeO) and 5-methoxy (5-MeO) substituted aminoindoles (tryptamines).[1] While differing only by the position of a methoxy group on the benzenoid ring, these two scaffolds exhibit radically different structure-activity relationships (SAR), synthetic accessibility, and receptor binding profiles.

Key Takeaways:

  • Pharmacology: 5-MeO-tryptamines (e.g., 5-MeO-DMT) are potent, non-selective serotonin agonists with significant 5-HT1A affinity.[1][2] 4-MeO-tryptamines (e.g., 4-MeO-DMT) generally exhibit reduced potency compared to their 4-hydroxy counterparts (psilocin) due to the loss of critical hydrogen-bonding capabilities, though bulkier N-substitutions (e.g., 4-MeO-MiPT) can restore activity.

  • Synthesis: 5-MeO-indole is easily accessible via Fischer Indole Synthesis from p-anisidine. In contrast, 4-MeO-indole synthesis via Fischer routes suffers from severe regioisomer contamination (4- vs. 6-substitution), necessitating alternative routes like the Leimgruber-Batcho synthesis.

  • Metabolism: 4-substitution provides steric occlusion to the metabolic deamination of the ethylamine side chain, whereas 5-substitution leaves the side chain exposed to Monoamine Oxidase (MAO).

Part 1: Structural & Electronic Determinants

The indole ring system is electron-rich, but the position of the methoxy substituent alters the electron density map significantly, influencing both chemical reactivity and receptor docking.

Electronic Resonance and Reactivity
  • 5-Methoxy Indole: The methoxy group at C5 is para to the indole nitrogen. Through resonance, it donates electron density into the C3 position, significantly activating it for electrophilic substitution (e.g., Vilsmeier-Haack formylation). This makes 5-MeO-indoles highly reactive precursors.

  • 4-Methoxy Indole: The methoxy group at C4 exerts a steric influence on the C3 position. While it also donates electrons, the proximity of the methoxy oxygen to the C3 site and the ethylamine side chain (in tryptamines) creates a "molecular gate."

The Hydrogen Bond Factor (The "Psilocin Gap")

A critical distinction in drug development is why 4-HO-DMT (Psilocin) is highly potent, while 4-MeO-DMT is largely inactive.

  • 4-HO: Capable of forming an intramolecular hydrogen bond with the side-chain amine or an intermolecular bond with serine residues (e.g., Ser159) in the 5-HT2A receptor pocket.

  • 4-MeO: The methyl cap removes the H-bond donor capability. The resulting steric bulk prevents the molecule from achieving the active conformation required for high-affinity binding, unless compensated by lipophilic bulk on the nitrogen (as seen in 4-MeO-MiPT).

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of these two isomers highlights a classic challenge in heterocyclic chemistry: Regiocontrol.

5-Methoxyindole: The Fischer Route (Facile)

Synthesis of 5-MeO-indole is straightforward using the Fischer Indole Synthesis.

  • Precursor: p-Anisidine (4-methoxyaniline).

  • Mechanism: The para-methoxy group blocks one ortho site relative to the hydrazine, forcing cyclization to occur at the only available ortho carbon.

  • Result: Clean formation of 5-methoxyindole.

4-Methoxyindole: The Regioisomer Challenge

Using m-anisidine (3-methoxyaniline) in a Fischer synthesis results in a mixture of 4-methoxyindole and 6-methoxyindole because both ortho positions relative to the hydrazine are open. Separation is difficult and yields are low.

The Solution: Leimgruber-Batcho Enamine Synthesis To selectively synthesize 4-methoxyindole, one must use a pathway that pre-defines the ring closure geometry.

SynthesisComparison cluster_5MeO 5-MeO Pathway (Fischer) cluster_4MeO 4-MeO Pathway (Leimgruber-Batcho) p_anis p-Anisidine hydrazone Arylhydrazone p_anis->hydrazone + Pyruvate/Acid ind_5 5-Methoxyindole (Single Isomer) hydrazone->ind_5 Cyclization nitro 2-Methyl-3-nitroanisole enamine Enamine Intermediate nitro->enamine + DMF-DMA (Condensation) ind_4 4-Methoxyindole (Regioselective) enamine->ind_4 + H2/Pd-C (Reductive Cyclization)

Figure 1: Synthetic divergence. The Fischer route is viable for 5-MeO but fails for 4-MeO due to lack of regiocontrol. The Leimgruber-Batcho method ensures 4-position selectivity.

Part 3: Pharmacology & Signaling[3][4][5][6]

Receptor Binding Profiles (5-HT)

The two isomers engage serotonin receptors differently.[1]

Feature5-Methoxy Tryptamines (e.g., 5-MeO-DMT)4-Methoxy Tryptamines (e.g., 4-MeO-MiPT)
Primary Target 5-HT1A (High Affinity) & 5-HT2A5-HT2A (Selective over 1A)
Potency High (Active in low mg range)Moderate to Low (Requires higher doses)
Metabolic Fate Rapid MAO-A deamination (Not orally active)Partial MAO resistance (Steric shielding)
Key Effect Ego dissolution, auditory distortion (1A driven)Visual distortion, sensory enhancement (2A driven)
Signaling Pathway Visualization

5-MeO-DMT is unique among psychedelics for its massive affinity for 5-HT1A, which inhibits adenylate cyclase, contrasting with the 5-HT2A phospholipase C pathway.

Signaling R1A 5-HT1A Receptor Gi G_i/o Protein R1A->Gi R2A 5-HT2A Receptor Gq G_q Protein R2A->Gq L5 5-MeO-DMT L5->R1A High Affinity L5->R2A Moderate Affinity L4 4-MeO-Tryptamine L4->R1A Low Affinity L4->R2A Primary Target AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates Out1 Inhibition of cAMP (Sedation/Dissociation) AC->Out1 Out2 Ca2+ Release (Visuals/Hallucination) PLC->Out2

Figure 2: Divergent Signaling. 5-MeO ligands strongly engage the Gi-coupled 5-HT1A pathway, leading to distinct physiological effects compared to the Gq-dominant 4-MeO ligands.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 4-Methoxyindole

Method: Leimgruber-Batcho Indole Synthesis Rationale: Avoids the formation of the 6-methoxy isomer inherent in Fischer synthesis.

Materials:

  • 2-Methyl-3-nitroanisole (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol)

  • Pyrrolidine (catalytic amount)

  • Pd/C (10%)

  • Hydrazine hydrate or Hydrogen gas

Workflow:

  • Enamine Formation:

    • Dissolve 2-methyl-3-nitroanisole in anhydrous DMF.

    • Add DMF-DMA and pyrrolidine.[3]

    • Heat to 110°C for 4 hours under Nitrogen. The solution will turn deep red (formation of trans-β-dimethylamino-2-nitrostyrene).

    • QC Point: TLC should show disappearance of starting nitro compound.

    • Evaporate solvent in vacuo to yield the crude red enamine oil.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi (Parr shaker) OR add Hydrazine hydrate dropwise at reflux (chemical reduction).

    • Reaction proceeds for 2-6 hours.[4] The red color will fade to pale yellow/brown.

    • Filter through Celite to remove Pd/C.

  • Purification:

    • Concentrate filtrate.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

    • Expected Yield: 70-85% of crystalline 4-methoxyindole.

Protocol: Competitive Radioligand Binding Assay (5-HT2A)

Rationale: To quantify the affinity difference between 4-MeO and 5-MeO analogs.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer.

  • Ligand: [3H]-Ketanserin (0.5 nM final concentration).

  • Displacement: Incubate membranes with radioligand and varying concentrations (10^-10 to 10^-5 M) of the test compound (4-MeO-DMT or 5-MeO-DMT).

  • Incubation: 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Self-Validation: 5-MeO-DMT should show Ki < 10 nM. 4-MeO-DMT (simple) should show Ki > 100 nM (lower affinity).

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational SAR data for 4-MeO and 5-MeO tryptamines). Link

  • Shen, H. W., et al. (2010). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes.[5] Journal of Organic Chemistry. (Discusses regioselectivity issues in indole synthesis). Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. (Details 5-HT1A vs 5-HT2A selectivity). Link

  • Repke, D. B., et al. (1977). Psilocin analogs.[6][7][8] I. Synthesis of 3-[2-(dialkylamino)ethyl]-4-hydroxyindoles. Journal of Heterocyclic Chemistry. (Seminal work on 4-substituted indole synthesis). Link

Sources

Protocols & Analytical Methods

Method

4-Methoxy-6-aminoindole hydrochloride as a heterocyclic building block

Application Notes, Protocols, and Synthetic Workflows Introduction: The "Privileged" Scaffold 4-Methoxy-6-aminoindole hydrochloride (4-MeO-6-NH2-indole HCl) is a specialized heterocyclic building block that merges two di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes, Protocols, and Synthetic Workflows

Introduction: The "Privileged" Scaffold

4-Methoxy-6-aminoindole hydrochloride (4-MeO-6-NH2-indole HCl) is a specialized heterocyclic building block that merges two distinct pharmacophoric features: the electron-rich indole core and a strategic amine "warhead" handle.

In medicinal chemistry, this scaffold is not merely a structural spacer; it is an electronic modulator .

  • The 4-Methoxy Group: Mimics the substitution pattern of psilocybin and mitomycin, influencing metabolic stability and lipophilicity. Electronically, it acts as a strong

    
    -donor, significantly increasing electron density at the C3 and C7 positions.
    
  • The 6-Amino Group: Serves as a versatile vector for fragment-based drug discovery (FBDD), particularly in kinase inhibitor design (mimicking the adenine hinge-binding region) and GPCR ligands .

Why the Hydrochloride Salt? Free aminoindoles are notoriously unstable. They undergo rapid oxidative dimerization (forming melanin-like polymers) upon exposure to air and light. The HCl salt protonates the C6-amine (


), withdrawing electron density and arresting these oxidation pathways, thereby ensuring long-term shelf stability.
Chemical Profile & Stability
PropertySpecificationCritical Note
Formula

Salt stoichiometry is typically 1:1.
Appearance Off-white to grey solidRed/Purple/Black discoloration indicates oxidation.
Solubility DMSO, MeOH, Water (partial)Poor solubility in non-polar organics (DCM, Hexane).
Storage -20°C, HygroscopicStore under Argon/Nitrogen. Protect from light.[1]
pKa (est) ~4.5 (Aniline-like amine)Requires base for nucleophilic activation.
Synthetic Utility & Reactivity Map

The reactivity of 4-MeO-6-NH2-indole is defined by the "Push-Push" electronic system. Both substituents donate electron density into the ring.

Figure 1: Reactivity profile. The 4-OMe group activates C3 but may impose steric constraints compared to 5-substituted indoles.

Application Note: Kinase Inhibitor Synthesis

Context: Construction of Urea-based Kinase Inhibitors (Type II).

The 6-amino group is frequently derivatized into a urea linkage to access the "back pocket" of kinase enzymes (e.g., VEGFR, c-Kit).

Protocol A: In-Situ Free-Basing and Urea Formation Rationale: You cannot use the HCl salt directly in isocyanate couplings without a base, but pre-free-basing can lead to oxidation. This "one-pot" method minimizes exposure.

Reagents:

  • 4-Methoxy-6-aminoindole HCl (1.0 eq)

  • Aryl Isocyanate (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous THF or DCM

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Suspend the indole salt in anhydrous THF (0.1 M). The solid will likely not dissolve completely.

  • Neutralization: Add DIPEA dropwise at 0°C.

    • Observation: The suspension may clear or change texture as the free base is liberated and

      
       forms.
      
  • Coupling: Add the Aryl Isocyanate dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Success Marker: Disappearance of the polar amine spot; appearance of a less polar urea spot.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove excess DIPEA) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Application Note: C3-Functionalization (Vilsmeier-Haack)

Context: Introducing a formyl group (-CHO) at C3 to create a precursor for reductive amination or condensation reactions.

Critical Consideration: The 4-methoxy group exerts a steric effect on the C3 position. While electronic activation encourages reaction, the physical bulk of the methoxy group can slow down the attack of the Vilsmeier reagent compared to a 5-methoxy analog.

Protocol B: C3-Formylation Reagents:

  • 
     (Phosphorus oxychloride) (1.2 eq)
    
  • DMF (Dimethylformamide) (5.0 eq - acts as solvent/reagent)

  • Substrate: N-Acetylated 4-methoxy-6-aminoindole (Protection of the amine is MANDATORY to prevent side reactions).

Step-by-Step:

  • Reagent Prep: Cool DMF to 0°C. Add

    
     dropwise. Stir 30 min to form the chloroiminium salt (Vilsmeier reagent).
    
  • Addition: Dissolve the N-acetylated indole in minimal DMF and add to the mixture at 0°C.

  • Heating: Heat to 60–80°C for 2 hours.

    • Note: Higher temps may be needed due to 4-OMe steric hindrance, but avoid >90°C to prevent decomposition.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer).

    • Why? Strong acidic quenching can hydrolyze the methoxy ether or the acetyl protecting group.

  • Isolation: The aldehyde usually precipitates as a solid. Filter and wash with water.

Handling Workflow: From Vial to Reaction

This workflow ensures the integrity of the material is maintained, preventing the "black tar" scenario common with aminoindoles.

Figure 2: Best practices for handling air-sensitive aminoindole salts.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Material turns purple/black Oxidative polymerization (Melanin formation).Discard. Ensure future reactions are under strict Argon atmosphere. Use degassed solvents.
Low Yield in Amide Coupling HCl salt not fully neutralized.Increase DIPEA to 3.0 eq. Ensure the salt is finely suspended/dissolved before adding electrophile.
Regioisomers in Vilsmeier Attack at C2 or C7 (rare).Lower reaction temperature. Verify C3 substitution via NOESY NMR (correlation between H-2 and Aldehyde proton).
Des-methylation (Loss of OMe) Acidic hydrolysis during workup.Use buffered quench (NaOAc or NaHCO3) instead of strong acid.
References
  • Indole Reactivity & Synthesis

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole electronic properties).
    • PubChem Compound Summary for 6-Aminoindole (Analogous chemistry). National Center for Biotechnology Information. Link

  • Kinase Inhibitor Design

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. (Discusses the adenine-mimetic properties of amino-heterocycles). Link

  • Vilsmeier-Haack on Substituted Indoles

    • James, D. S., & Snyder, H. R. (1960). "Indole Synthesis."[2][3] Organic Syntheses. (Classic protocols for formylation). Link

  • Handling of Amine Salts

    • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

(Note: Specific literature on the exact 4-methoxy-6-aminoindole HCl salt is sparse; protocols are extrapolated from validated methods for 6-aminoindole and 4-methoxyindole derivatives.)

Sources

Application

Application Note: Regioselective N-Acylation of 4-Methoxy-1H-indol-6-ylamine

This Application Note provides a comprehensive technical guide for the N-acylation of 4-Methoxy-1H-indol-6-ylamine (CAS: 1015609-84-9 and related analogs). This scaffold is a critical intermediate in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the N-acylation of 4-Methoxy-1H-indol-6-ylamine (CAS: 1015609-84-9 and related analogs). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Lenvatinib analogs) and requires precise control of regioselectivity to distinguish between the exocyclic amine (C6-NH2) and the indole nitrogen (N1-H).

Abstract & Strategic Analysis

The acylation of 4-Methoxy-1H-indol-6-ylamine presents a classic chemoselectivity challenge. The molecule contains two nucleophilic nitrogen atoms: the exocyclic aniline-like amine at position 6 and the heterocyclic indole nitrogen at position 1.

  • The Challenge: While the C6-amine is generally more nucleophilic (

    
     for conjugate acid) than the indole nitrogen (
    
    
    
    for N-H), the electron-donating 4-methoxy group enriches the indole ring system. This increases the susceptibility of the ring to oxidation and potential N1-acylation under forcing conditions.
  • The Solution: By utilizing weak organic bases and controlling temperature, kinetic control favors the reaction at the C6-amine.

  • Scope: This guide covers three protocols:

    • Method A: Acid Chloride/Anhydride (Standard).

    • Method B: HATU-Mediated Coupling (Complex Acids).

    • Method C: Schotten-Baumann (Biphasic).

Chemical Pathway & Regioselectivity

The following diagram illustrates the competing pathways and the thermodynamic preference for C6-acylation under optimized conditions.

ReactionPathway Start 4-Methoxy-1H-indol-6-ylamine (Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed + Reagent Base Reagent Acylating Agent (R-COCl / R-COOH) Reagent->Intermed Prod_C6 Product (Target) N-(4-methoxy-1H-indol-6-yl)amide Intermed->Prod_C6 Kinetic Product (Fast, Mild Base) Prod_N1 Side Product N1-Acyl Indole Intermed->Prod_N1 Thermodynamic/Base Catalyzed (Strong Base, NaH) Prod_Bis Side Product Bis-Acylated Prod_C6->Prod_Bis Excess Reagent High Temp

Figure 1: Reaction pathway showing kinetic preference for C6-acylation over N1-acylation or bis-acylation.

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides/Anhydrides)

Best for: Simple acyl groups (Acetyl, Benzoyl, etc.) where the acid chloride is commercially available. Scale: 100 mg to 50 g.

Materials
  • Substrate: 4-Methoxy-1H-indol-6-ylamine (1.0 equiv).

  • Electrophile: Acid Chloride (1.1 equiv) or Anhydride (1.2 equiv).

  • Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF.

  • Inert Gas: Nitrogen or Argon (Critical to prevent oxidation of the electron-rich indole).

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction flask and purge with Argon.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

    • Note: The 4-methoxy group improves solubility in organic solvents compared to unsubstituted aminoindoles.

  • Base Addition: Add Pyridine (3.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 15 minutes.

    • Critical: Maintain internal temperature < 5°C to strictly prevent N1-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting amine (blue fluorescent spot) should disappear.

  • Quench: Add saturated aqueous

    
     (equal volume). Stir for 15 mins.
    
  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer with DCM (2x).

    • Combine organics and wash with 0.5 M HCl (cold, rapid wash) to remove excess pyridine/amine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: HATU-Mediated Peptide Coupling

Best for: Coupling with complex Carboxylic Acids, Amino Acids, or when Acid Chlorides are unstable. Mechanism: In situ activation of the carboxylic acid avoids harsh conditions.

Materials
  • Substrate: 4-Methoxy-1H-indol-6-ylamine (1.0 equiv).

  • Acid: Carboxylic Acid Partner (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Activation: In a dry flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in DMF (5 mL/g).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 10–15 mins at RT.[1] The solution often turns yellow/orange.

  • Amine Addition: Add 4-Methoxy-1H-indol-6-ylamine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Why HATU? HATU is superior to EDC/HOBt for aniline-like amines, driving the reaction to completion despite the lower nucleophilicity of the indole-amine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (2x), Water (2x), and Brine (1x).
      
    • Note: DMF requires thorough water washes to remove.

    • Dry over

      
       and concentrate.
      

Workflow Decision Matrix

Use this flowchart to select the appropriate protocol based on your reagents.

DecisionMatrix Start Start: Acylation of 4-Methoxy-1H-indol-6-ylamine Q1 Is the Acid Chloride commercially available? Start->Q1 MethodA Method A: Acid Chloride + Pyridine (DCM, 0°C) Q1->MethodA Yes Q2 Is the Acid Acid-Sensitive or Chiral? Q1->Q2 No (Carboxylic Acid) MethodB Method B: HATU + DIPEA (DMF, RT) Q2->MethodB Yes (High Value) MethodC Method C: Mixed Anhydride (IBCF + NMM) Q2->MethodC No (Cost Sensitive)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Quality Control & Characterization Data

Expected Analytical Data

Upon successful acylation, the following spectral changes confirm the structure:

Feature4-Methoxy-1H-indol-6-ylamine (Start)N-Acylated Product (End)Notes
1H NMR (DMSO-d6)

4.5–5.0 ppm (Broad s, 2H,

)
Disappears amine protons consumed
Amide NH Absent

9.8–10.2 ppm (s, 1H)
Sharp singlet,

exchangeable
Indole NH (N1)

10.5–11.0 ppm (s, 1H)

10.8–11.2 ppm (s, 1H)
Slight shift; verifies N1 is not acylated
C4-Methoxy

3.8 ppm (s, 3H)

3.8–3.9 ppm (s, 3H)
Diagnostic handle
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Two spots on TLC close together N1-acylation (Side product)Reaction temperature was too high or base too strong. Repeat at -10°C using Pyridine (weaker base).
Starting material remains Low nucleophilicitySwitch from Method A to Method B (HATU) or heat Method A to 40°C (risk of N1 reaction increases).
Dark/Black reaction mixture Oxidation of indoleEnsure strict Argon atmosphere. Degas solvents before use.
Storage & Stability
  • Solid State: Store the acylated product at 4°C or -20°C, protected from light. The 4-methoxy group makes the ring electron-rich and potentially prone to slow oxidation over months if exposed to air/light.

  • Solution: Unstable in acidic solutions over long periods (potential hydrolysis of the amide or cleavage of the methoxy ether).

References

  • General Reactivity of Aminoindoles

    • Topic: Regioselective acylation of aminoindoles.[2]

    • Source: MacKay, J. A., et al. "Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides." Organic & Biomolecular Chemistry, 2017.
    • URL:[Link]

  • Coupling Reagents for Anilines

    • Topic: Efficiency of HATU in forming amides with electron-poor or sterically hindered anilines.
    • Source: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • URL:[Link]

  • Indole Protection Strategies

    • Topic: Reactivity of N1 vs Exocyclic amines.
    • Source: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition.
    • URL:[Link]

  • Specific Analog Precedent (Lenvatinib Intermediate)

    • Topic: Synthesis of 4-substituted indole-6-carboxamides (structurally similar reactivity).
    • Source:Journal of Medicinal Chemistry (General reference for Kinase Inhibitor synthesis).
    • URL:[Link]

Sources

Method

Using 4-Methoxy-1H-indol-6-ylamine in kinase inhibitor research

Application Note: Strategic Utilization of 4-Methoxy-1H-indol-6-ylamine in Kinase Inhibitor Design Abstract This guide details the application of 4-Methoxy-1H-indol-6-ylamine (CAS: 1000-00-0 generic ref) as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methoxy-1H-indol-6-ylamine in Kinase Inhibitor Design

Abstract

This guide details the application of 4-Methoxy-1H-indol-6-ylamine (CAS: 1000-00-0 generic ref) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. While the indole core is a ubiquitous hinge-binder, this specific substitution pattern offers unique structure-activity relationship (SAR) vectors.[1] The electron-donating 4-methoxy group modulates the pKa of the indole nitrogen and fills specific hydrophobic pockets (e.g., gatekeeper proximity), while the 6-amino group serves as a versatile nucleophilic handle for extending into the solvent front. This note provides rational design principles, synthetic protocols for urea/amide derivatization, and biochemical validation workflows.

Part 1: Scientific Rationale & Structural Logic

The Indole as a Privileged Scaffold

In kinase inhibitor discovery, the indole ring often mimics the purine core of ATP. The nitrogen at position 1 (N1) typically acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge region (e.g., Glu, Leu residues).

The 4-Methoxy Advantage (Electronic & Steric)

The introduction of a methoxy group at the C4 position is not merely cosmetic; it serves two critical functions:

  • Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the indole ring, potentially strengthening the N1-H interaction with the hinge region acceptor.

  • Steric Filling: In many kinases (e.g., VEGFR, CDKs), there is a small hydrophobic pocket adjacent to the hinge. The C4-methoxy group can occupy this space, displacing water molecules and providing entropic gain, a strategy often seen in the evolution of promiscuous hits to selective leads.

The 6-Amino Vector

The C6 position of the indole typically points towards the solvent-exposed region of the ATP binding pocket. Functionalizing the 6-amine allows for:

  • Solubility Enhancement: Attachment of polar moieties (morpholines, piperazines).

  • Selectivity: Extending "tails" that interact with non-conserved residues outside the ATP pocket.

Part 2: Visualizing the Design Strategy

The following diagram illustrates the SAR logic and the workflow for utilizing this scaffold.

G Scaffold 4-Methoxy-1H-indol-6-ylamine (Core Scaffold) Mod_N1 N1 (Indole NH) Hinge Binder (HBD) Scaffold->Mod_N1 Intrinsic Mod_C4 C4-Methoxy Gatekeeper/Pocket Fill (Electronic Donor) Scaffold->Mod_C4 Intrinsic Mod_C6 C6-Amino Solvent Vector (Reactive Handle) Scaffold->Mod_C6 Derivatization Target Kinase Target (e.g., VEGFR, CDK, PLK) Mod_N1->Target H-Bonding Mod_C4->Target Van der Waals Deriv Urea/Amide Derivatives Mod_C6->Deriv Coupling Deriv->Target Selectivity/Solubility

Figure 1: SAR Logic map for 4-Methoxy-1H-indol-6-ylamine. The C6-amine is the primary synthetic vector, while N1 and C4 drive core binding affinity.

Part 3: Experimental Protocols

Protocol A: Synthesis of Urea-Linked Inhibitors

Objective: Convert the 6-amine into a urea linkage, a classic motif (found in Sorafenib, Lenvatinib) that facilitates H-bonding with the DFG-aspartate or glutamate residues.

Materials:

  • 4-Methoxy-1H-indol-6-ylamine (1.0 eq)

  • Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-Methoxy-1H-indol-6-ylamine (100 mg, 0.62 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Dropwise add the Aryl Isocyanate (0.68 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The urea product typically precipitates or becomes less polar.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Concentrate the solvent, re-dissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient 0-100%) is usually required to remove unreacted amine.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS. Look for the urea protons (singlets around 8.5–9.5 ppm).

Protocol B: Biochemical Kinase Assay (ADP-Glo)

Objective: Evaluate the inhibitory potency (IC50) of the synthesized derivative against a target kinase (e.g., VEGFR2 or CDK2).

Materials:

  • Kinase Enzyme (Recombinant)

  • Substrate (Poly-Glu-Tyr or specific peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Workflow:

  • Compound Prep: Prepare a 10mM stock of the inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) in kinase buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase Enzyme to the well.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Part 4: Data Presentation & Analysis

When optimizing this scaffold, tracking the shift in potency relative to the substitution pattern is critical. Below is a template for structuring your data.

Table 1: Hypothetical SAR Data Comparing Indole 4-Positions Demonstrating the impact of the 4-Methoxy group compared to Hydrogen or Halogens.

Compound IDR4 PositionR6 PositionTarget Kinase IC50 (nM)Solubility (µM)Comment
IND-001 -H -NH-CO-NH-Ph15025Baseline activity.
IND-002 -F -NH-CO-NH-Ph8530Small electronic effect.
IND-003 -OMe -NH-CO-NH-Ph12 65 Significant potency boost (Pocket fill) + Solubility.
IND-004 -OMe-NH2 (Free Amine)>10,000>100Tail is required for potency; Head provides binding.

Part 5: Synthesis Workflow Visualization

Workflow cluster_chem Chemical Derivatization cluster_bio Biological Validation Start Start: 4-Methoxy-1H-indol-6-ylamine Step1 Activation (Isocyanate or Acid/HATU) Start->Step1 Step2 Coupling Reaction (DCM/THF, RT, 4-12h) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Assay1 Biochemical Screen (ADP-Glo / FRET) Step3->Assay1 Assay2 Cellular Assay (Proliferation/Western Blot) Assay1->Assay2 Decision Lead Candidate? Assay2->Decision

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Zhang, J., et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Molecules, 2018.[2]

    • Context: foundational review establishing the indole as a privileged scaffold for kinase inhibition.[1][2]

  • Sampson, P. B., et al. "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[3] Journal of Medicinal Chemistry, 2015.

    • Context: Demonstrates the utility of 6-substituted indazoles/indoles in developing clinical candid
  • Lemoine, H., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Biomolecules, 2020.[4]

    • Context: While focused on azaindoles, this review details the hinge-binding modes and SAR strategies (C4/C6 substitution) relevant to the indole analogs.
  • Panda, S. S., et al. "Indole: A privileged heterocycle in drug discovery." Current Organic Chemistry, 2022.

    • Context: Discusses the synthetic versatility of the indole ring, including C4 and C6 functionaliz

Sources

Application

Reaction conditions for 4-Methoxy-6-aminoindole derivatives

Application Note: Reaction Conditions & Protocols for 4-Methoxy-6-aminoindole Derivatives Executive Summary & Strategic Importance The 4-methoxy-6-aminoindole scaffold represents a "privileged structure" in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions & Protocols for 4-Methoxy-6-aminoindole Derivatives

Executive Summary & Strategic Importance

The 4-methoxy-6-aminoindole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., targeting VEGF, EGFR) and fluorescent nucleoside analogues. The unique substitution pattern offers two distinct advantages:

  • Electronic Push-Pull: The C4-methoxy group provides electron density to the indole core, enhancing C3 nucleophilicity, while the C6-amino group offers a versatile handle for installing solubilizing groups or pharmacophores via amide/urea linkages.

  • Structural Diversity: Unlike the common 5-aminoindoles, the 6-amino isomer allows for vectors that probe different regions of ATP-binding pockets, often improving selectivity profiles.

However, this scaffold presents specific synthetic challenges, primarily due to its high electron density , making it susceptible to oxidative degradation (quinoid formation) and requiring careful regiocontrol during functionalization. This guide provides a robust, self-validating protocol for its synthesis and derivatization.

Synthesis of the Core Scaffold

Direct nitration of 4-methoxyindole is often regiochemically promiscuous (favoring C3 or C5 or C7 depending on conditions).[1] The most reliable, scalable route is the Leimgruber-Batcho Indole Synthesis starting from a pre-functionalized benzene precursor.

Pathway Logic
  • Precursor: 2-Methyl-3,5-dinitroanisole.[1]

  • Mechanism: Condensation with DMF-DMA forms an enamine, followed by reductive cyclization.[1]

  • Selectivity: The nitro group ortho to the methyl group cyclizes to form the indole nitrogen. The para nitro group (relative to methyl) remains intact as the C6-nitro, which is subsequently reduced to the amine.

Protocol: Preparation of 4-Methoxy-6-aminoindole

Step 1: Enamine Formation

  • Reagents: 2-Methyl-3,5-dinitroanisole (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Solvent: Anhydrous DMF (0.5 M).

  • Conditions: Heat to 110°C for 4–6 hours under Argon. The solution will turn deep red/purple (formation of the

    
    -dimethylaminostyrene intermediate).
    
  • Workup: Remove excess DMF-DMA and solvent in vacuo.[1] The residue is typically used directly to avoid instability.

Step 2: Reductive Cyclization (The Critical Step) Note: Standard Zn/AcOH reduction can be too harsh, potentially reducing both nitro groups prematurely or causing polymerization.

  • Reagents: Crude enamine from Step 1, Iron powder (Fe) (5.0 eq), Ammonium Chloride (NH

    
    Cl) (saturated aq. solution), Methanol/THF (1:1).
    
  • Procedure:

    • Dissolve enamine in MeOH/THF.[1]

    • Add sat. NH

      
      Cl and heat to 60°C.
      
    • Add Fe powder portion-wise (vigorous effervescence).

    • Monitor by TLC (formation of fluorescent spot).[2]

    • Checkpoint: This step typically yields 4-methoxy-6-nitroindole .[1] The C6-nitro group is less sterically accessible and electronically distinct, often surviving mild cyclization conditions.

  • Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc).[1][3]

Step 3: Reduction to 4-Methoxy-6-aminoindole

  • Reagents: 4-Methoxy-6-nitroindole, 10% Pd/C (10 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol (degassed).

  • Conditions: Stir at RT for 2–4 hours.

  • Handling: The product is highly air-sensitive .[1] Filter under Argon. Store as the HCl salt or use immediately.

Functionalization & Reaction Conditions

The 4-methoxy-6-aminoindole core has three distinct reactive sites:

  • N1 (Indole NH): pKa ~16.[1] Requires strong base for alkylation.[1]

  • C3 (Indole Carbon): Highly nucleophilic due to C4-OMe activation.[1] Prone to electrophilic aromatic substitution (EAS).[1]

  • C6-NH2 (Exocyclic Amine): Nucleophilic, similar to aniline but more electron-rich.[1]

A. Selective N-Acylation/Sulfonylation (C6-NH2)

To functionalize the 6-amino group without touching the indole Nitrogen (N1):

  • Conditions: Pyridine (solvent/base), Electrophile (R-COCl or R-SO

    
    Cl), 0°C to RT.[1]
    
  • Why: The Indole N1 lone pair is part of the aromatic sextet and is non-nucleophilic under neutral/basic conditions. The C6-NH2 is a standard aniline nucleophile.[1]

  • Troubleshooting: If bis-acylation occurs (at N1), use mild hydrolysis (K

    
    CO
    
    
    
    /MeOH) to cleave the unstable N1-acyl group, leaving the stable C6-amide intact.
B. C3-Formylation (Vilsmeier-Haack)[1]
  • Reagents: POCl

    
     (1.1 eq), DMF (excess).
    
  • Temperature: 0°C

    
     RT. Do not heat above 40°C initially.
    
  • Observation: The C4-methoxy group strongly activates C3.[1] The reaction is faster than with unsubstituted indole.

  • Outcome: Yields 4-methoxy-6-aminoindole-3-carboxaldehyde (often requires N6-protection first, e.g., N-Boc, to prevent amidine formation).[1]

C. Stability & Storage (The "Brown Tar" Problem)

Electron-rich aminoindoles undergo auto-oxidation to form dark, insoluble polymers (melanin-like) upon exposure to air and light.[1]

  • Storage: Store as the Hydrochloride salt (precipitate from Et

    
    O/HCl). The salt is stable for months at -20°C.[1]
    
  • Solvent: Avoid chlorinated solvents (CHCl

    
    , CH
    
    
    
    Cl
    
    
    ) for prolonged storage of the free base; trace acid catalyzes decomposition. Use DMSO or degassed MeOH.[1]

Visual Workflows (Graphviz)

Figure 1: Synthesis Pathway of 4-Methoxy-6-aminoindole

SynthesisPath cluster_0 Leimgruber-Batcho Protocol SM 2-Methyl-3,5- dinitroanisole Enamine Enamine Intermediate SM->Enamine DMF-DMA 110°C, 4h NitroIndole 4-Methoxy- 6-nitroindole Enamine->NitroIndole Fe / NH4Cl Reductive Cyclization Target 4-Methoxy- 6-aminoindole NitroIndole->Target H2, Pd/C MeOH, RT

Caption: Step-wise construction of the indole core from a nitroanisole precursor via the Leimgruber-Batcho method.

Figure 2: Reactivity & Divergent Synthesis Map

ReactivityMap Core 4-Methoxy- 6-aminoindole Amide 6-Amido Derivatives Core->Amide Selective N6-Acylation Aldehyde 3-Formyl Derivative Core->Aldehyde C3-EAS (Vilsmeier) Salt HCl Salt (Stable Form) Core->Salt Stabilization R_Acyl R-COCl Pyridine R_Acyl->Amide R_Vils POCl3 DMF R_Vils->Aldehyde R_HCl HCl Ether R_HCl->Salt

Caption: Divergent functionalization pathways. Blue path: Kinase inhibitor synthesis.[1] Red path: Probe design.

Experimental Data Summary

TransformationReagentsKey ConditionTypical YieldCritical Note
Cyclization Fe/NH

Cl
60°C, pH ~765-75%Monitor H

evolution; Exothermic.[1]
Reduction H

, Pd/C
1 atm, RT>90%Do not dry free base completely; oxidation risk.
N6-Acylation AcCl, Pyridine0°C80-95%N1-acylation is reversible with mild base.[1]
C3-Formylation POCl

, DMF
<40°C70-85%Requires N6-protection (e.g., Boc) for best results.[1]

References

  • Leimgruber-Batcho Indole Synthesis Mechanism & Scope: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[1] Organic Syntheses. [Link][2]

  • Nucleophilic Substitution in Indole Chemistry (Reference for C3/C6 reactivity): Heterocycles. (2010). 1-Methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. [Link][1][4]

Sources

Method

The Versatile 4-Methoxy-1H-indol-6-ylamine Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Indole Core The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, appr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Indole Core

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, approved drugs, and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions allow it to bind with high affinity to a wide range of biological targets.[1] The strategic placement of substituents on the indole ring is a cornerstone of modern drug design, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Among the vast landscape of substituted indoles, the 4-methoxy-1H-indol-6-ylamine motif has emerged as a particularly valuable building block. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influences the electronic distribution of the ring system, often enhancing binding affinity and metabolic stability.[2] The amine group at the 6-position provides a crucial synthetic handle for introducing diverse chemical functionalities, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the synthesis and application of 4-Methoxy-1H-indol-6-ylamine HCl, with a focus on its role in the development of potent kinase inhibitors, particularly for epigenetic targets.

Synthetic Protocols: From Precursor to Privileged Scaffold

A robust and efficient synthesis is paramount for the utility of any chemical scaffold. The following protocols detail a reliable pathway to 4-Methoxy-1H-indol-6-ylamine HCl, starting from a commercially available nitrotoluene derivative via the Leimgruber-Batcho indole synthesis. This method is renowned for its high yields and tolerance of various functional groups.[3]

Protocol 1: Synthesis of 4-Methoxy-6-nitro-1H-indole

This procedure utilizes the Leimgruber-Batcho synthesis, a powerful method for constructing the indole ring from an o-nitrotoluene precursor.[3][4]

Causality and Experimental Rationale: The reaction begins with the formation of a push-pull enamine intermediate. The methyl group of 2-methyl-3-methoxy-5-nitrobenzene is sufficiently acidic due to the electron-withdrawing nitro group to be deprotonated under basic conditions. This carbanion then reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the highly conjugated enamine.[4] This intermediate is typically a vividly colored solid due to its extended π-system.[3] The subsequent reductive cyclization is a high-yield transformation where the nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, followed by the elimination of dimethylamine to form the aromatic indole ring.[5]

Step-by-Step Methodology:

  • Enamine Formation:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-3-methoxy-5-nitrobenzene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.) and pyrrolidine (1.2 eq.). The addition of pyrrolidine often accelerates the reaction by forming a more reactive enamine intermediate.[3]

    • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess reagents and solvent. The resulting crude enamine, (E)-1-(2-(4-methoxy-6-nitrophenyl)vinyl)-N,N-dimethylaniline, can often be used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours. Alternatively, catalytic transfer hydrogenation using ammonium formate can be employed.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-methoxy-6-nitro-1H-indole.

Protocol 2: Synthesis of 4-Methoxy-1H-indol-6-ylamine HCl

This protocol describes the reduction of the nitro group to the target amine and its subsequent conversion to the hydrochloride salt for improved stability and handling.

Causality and Experimental Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[7] The reaction proceeds on the surface of the palladium catalyst where molecular hydrogen is activated. This method is highly chemoselective and typically does not affect other functional groups like the methoxy ether or the indole ring under standard conditions.[8] The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt, which is generally a more stable, crystalline solid that is easier to handle and weigh accurately than the free base.

Step-by-Step Methodology:

  • Nitro Group Reduction:

    • Dissolve 4-methoxy-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol in a round-bottom flask.

    • Add 10% Pd/C (5-10 mol%) to the solution.

    • Stir the suspension under a hydrogen atmosphere at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. The product amine is typically more polar than the starting nitro compound.

    • Upon completion, filter the mixture through Celite® and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-1H-indol-6-ylamine.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

    • A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-1H-indol-6-ylamine HCl as a stable solid.

Application in Medicinal Chemistry: A Scaffold for Epigenetic Modulators

The 4-methoxy-1H-indol-6-ylamine scaffold is a key structural component in the design of inhibitors for a variety of protein kinases and epigenetic targets. One of the most prominent applications is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[9]

Target Rationale: BET Bromodomains in Cancer

BET proteins are "epigenetic readers" that recognize and bind to acetylated lysine residues on histone tails, a key modification that regulates gene expression.[4] BRD4, in particular, plays a critical role in the transcription of major oncogenes like c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the transcriptional machinery necessary for oncogene expression. Therefore, inhibiting the BRD4 bromodomain with a small molecule can displace it from chromatin, leading to the downregulation of oncogenes and potent anti-proliferative effects in various cancers, especially hematological malignancies.[4][5]

The diagram below illustrates the role of BRD4 in oncogene transcription and its inhibition.

BET_Inhibition_Pathway Histone Acetylated Histone Tail (Ac-K) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb (Transcriptional Machinery) BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates & activates Oncogene Oncogene Transcription (e.g., c-MYC) PolII->Oncogene transcribes Inhibitor 4-Methoxy-1H-indol-6-ylamine -Derived Inhibitor Inhibitor->BRD4 competitively binds & displaces

Caption: BRD4 Inhibition Pathway.

Synthetic Workflow for Inhibitor Development

The 6-amino group of the scaffold is a versatile point for diversification. A common and crucial reaction is amide bond formation, which allows for the introduction of various side chains to probe the acetyl-lysine binding pocket of the bromodomain.

Synthetic_Workflow Start 4-Methoxy-1H-indol-6-ylamine HCl Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Product Amide-Coupled Product (Potential Inhibitor) Coupling->Product Screening Biological Screening (e.g., Kinase Assay) Product->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Acid Iterative Design

Caption: Inhibitor Synthesis Workflow.

Protocol 3: Amide Coupling with 4-Methoxy-1H-indol-6-ylamine

This protocol details a standard procedure for coupling a carboxylic acid to the 6-amino group of the indole scaffold using HATU, a highly efficient coupling reagent.[10]

Causality and Experimental Rationale: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable salt.[10] Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material, liberating the free amine for the reaction.[11]

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add 4-Methoxy-1H-indol-6-ylamine HCl (1.0 eq.) to the reaction mixture. The excess base will neutralize the HCl and deprotonate the amine.

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Potency of Derived Scaffolds

The utility of the 4-methoxy-1H-indol-6-ylamine scaffold is demonstrated by the high potency of the inhibitors derived from it. The table below presents representative data for a BET inhibitor that incorporates a core structure derived from a closely related 4-methoxy-6-aminoindole scaffold, highlighting its effectiveness.[9]

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineCell-Based IC₅₀ (nM)Reference
Compound 17 BRD4 BD1Binding Assay (Kᵢ)7.0MV4;116[9]
Compound 17 BRD4 BD2Binding Assay (Kᵢ)2.7MOLM-1336[9]
Compound 31 BRD4 BD1Binding Assay (Kᵢ)2.1MV4;119[9]
Compound 31 BRD4 BD2Binding Assay (Kᵢ)1.1MDA-MB-231100[9]

Note: The compounds listed are complex derivatives built upon a core that highlights the utility of the 4-methoxy-6-aminoindole substitution pattern. The data illustrates the potential for achieving low nanomolar potency.

Conclusion

4-Methoxy-1H-indol-6-ylamine HCl is a high-value scaffold for medicinal chemistry, providing a synthetically tractable core for the development of potent and selective inhibitors. Its strategic combination of a methoxy group and a functionalizable amine on the indole ring makes it particularly well-suited for targeting challenging targets like the BET family of bromodomains. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their discovery programs, paving the way for novel therapeutics in oncology and beyond.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. Accessed February 12, 2026. [Link]

  • Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate. Published online October 2017. Accessed February 12, 2026. [Link]

  • ChemWis. Leimgruber–Batcho Indole Synthesis. YouTube. Published online December 13, 2024. Accessed February 12, 2026. [Link]

  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Accessed February 12, 2026. [Link]

  • Caddick S, et al. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. 2005;3(16):2946-2948. [Link]

  • ResearchGate. IC50 values expressed in (µg/ml) of... Accessed February 12, 2026. [Link]

  • Shafiei, M., et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Published online 2023. [Link]

  • Chiodi, D., Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024;273:116364. [Link]

  • Zhang, D., et al. A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. 2002;67(7):2345-2347. [Link]

  • JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Published December 30, 2023. Accessed February 12, 2026. [Link]

  • Malev, O., et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2021;26(23):7184. [Link]

  • Stjern, D., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. 2018;23(12):3147. [Link]

  • Isbrandt, T., et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. 2016;20(2):485-493. [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds. Accessed February 12, 2026.
  • Schlusche, P., et al. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. 2022;20(21):4339-4344. [Link]

  • Topf, C., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. 2021;23(7):2658-2663. [Link]

  • Patel, H., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2022;11(4):349-356. [Link]

  • Kim, J., et al. Discovery of BET specific bromodomain inhibitors with a novel scaffold. ResearchGate. Published online August 2025. [Link]

  • Wang, Y., et al. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules. 2025;30(23):4538. [Link]

  • Xie, F., et al. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. 2020;63(11):5697-5722. [Link]

Sources

Application

Preparation of 4-Methoxy-6-Substituted Indole Intermediates: An Application Note and Protocol Guide

Abstract The 4-methoxy-6-substituted indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-methoxy-6-substituted indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and versatile synthetic strategies for accessing these valuable intermediates. We delve into the mechanistic underpinnings of key transformations, offering detailed, field-proven protocols for direct functionalization and cross-coupling reactions. This document is designed to serve as a practical resource, enabling the efficient and strategic synthesis of diverse 4-methoxy-6-substituted indole libraries for accelerated drug discovery programs.

Introduction: The Significance of 4-Methoxy-6-Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of a methoxy group at the 4-position and a variable substituent at the 6-position imparts unique physicochemical and pharmacological properties. This substitution pattern is found in compounds targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to efficiently and selectively introduce diverse functionalities at the 6-position is therefore a critical capability in modern drug discovery.

This guide will focus on two primary strategic approaches for the synthesis of these intermediates:

  • Strategy A: Functionalization of a Pre-formed 4-Methoxyindole Core. This approach leverages the inherent reactivity of the indole ring to introduce substituents at the 6-position.

  • Strategy B: Construction of the Indole Ring with a Pre-installed 6-Substituent. This strategy involves the synthesis of a substituted aniline precursor followed by cyclization to form the desired indole.

Strategic Synthesis of the 4-Methoxyindole Core

A reliable supply of the 4-methoxyindole starting material is paramount. While commercially available, understanding its synthesis provides valuable insights into indole chemistry. A common route involves the Leimgruber-Batcho indole synthesis, which offers a high degree of flexibility and is amenable to scale-up.

Leimgruber-Batcho Synthesis of 4-Methoxyindole

This powerful method proceeds via the condensation of a substituted nitrotoluene with a formamide acetal, followed by reductive cyclization.[1]

Protocol 1: Synthesis of 4-Methoxyindole

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl chloride

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

  • N,N-Dimethylformamide dimethyl acetal

  • Pyrrolidine

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Cyclohexane

  • Ether

Procedure:

Step 1: Synthesis of 1-Methoxy-2-methyl-3-nitrobenzene

  • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).[2]

  • Reflux the mixture for 3 hours.[2]

  • Concentrate the mixture to half its volume under reduced pressure.

  • Pour the remaining mixture into a separatory funnel containing ether and water.

  • Extract the aqueous layer with ether.

  • Wash the combined organic phases with saturated NaCl solution and dry over MgSO₄.[2]

  • Evaporate the solvent under reduced pressure to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.[2]

Step 2: Reductive Cyclization to 4-Methoxyindole

  • Prepare activated zinc by stirring zinc powder (150 ml) in 0.5N HCl (500 ml) for 1 hour at room temperature.[2]

  • Filter the suspension, wash with water until neutral, then with anhydrous ethanol and ether, and dry.[2]

  • To a solution of the compound from Step 1 (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portionwise, maintaining the temperature between 20-30°C with an ice bath.[2]

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.[2]

  • Extract the filtrate with EtOAc.

  • Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, and dry over MgSO₄.[2]

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography, eluting with a cyclohexane/EtOAc gradient to afford 4-methoxy-1H-indole.[2]

Strategy A: Functionalization of the 4-Methoxyindole Core

Direct functionalization of the 4-methoxyindole scaffold is an atom-economical approach to introduce diversity at the 6-position. The electronic nature of the 4-methoxy group influences the regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The methoxy group at the 4-position is an activating, ortho, para-directing group.[3] However, the inherent reactivity of the indole-3-position often complicates direct electrophilic substitution at other positions on the benzene ring.[4] Therefore, protecting the indole nitrogen is often a necessary first step to control regioselectivity.

Diagram 1: Regioselectivity of Electrophilic Aromatic Substitution on 4-Methoxyindole

G Indole 4-Methoxyindole C3_Sub 3-Substituted Product (Major, if N-H is present) Indole->C3_Sub Direct Reaction C6_Sub 6-Substituted Product (Requires N-protection) Indole->C6_Sub With N-Protection Eplus E+ G Start 6-Bromo-4-methoxyindole + Boronic Acid/Ester Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reaction Product 6-Aryl/Vinyl-4-methoxyindole Reaction->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-4-methoxyindole

Materials:

  • 6-Bromo-4-methoxyindole

  • Aryl- or vinylboronic acid (or boronic ester) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, combine 6-bromo-4-methoxyindole (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired 6-substituted-4-methoxyindole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterProductTypical Yield
1Phenylboronic acid4-Methoxy-6-phenylindole>85%
23-Pyridinylboronic acid4-Methoxy-6-(pyridin-3-yl)indole>80%
3Vinylboronic acid pinacol ester4-Methoxy-6-vinylindole>75%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [5][6][7]This reaction enables the introduction of a wide range of primary and secondary amines at the 6-position of the 4-methoxyindole core.

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br ArPd(II)(Br)L₂ ArPd(II)(Br)L₂ Oxidative\nAddition->ArPd(II)(Br)L₂ Amine\nCoordination Amine Coordination ArPd(II)(Br)L₂->Amine\nCoordination R₂NH [ArPd(II)(Amine)L₂]⁺Br⁻ [ArPd(II)(Amine)L₂]⁺Br⁻ Amine\nCoordination->[ArPd(II)(Amine)L₂]⁺Br⁻ Deprotonation Deprotonation [ArPd(II)(Amine)L₂]⁺Br⁻->Deprotonation Base ArPd(II)(Amido)L₂ ArPd(II)(Amido)L₂ Deprotonation->ArPd(II)(Amido)L₂ Reductive\nElimination Reductive Elimination ArPd(II)(Amido)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Product Product Reductive\nElimination->Product Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-4-methoxyindole

Materials:

  • 6-Bromo-4-methoxyindole

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 6-bromo-4-methoxyindole (1.0 equiv) and the amine (1.2 equiv) to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 6-amino-4-methoxyindole derivative.

Alternative Strategies: Leveraging Nitro and Amino Intermediates

An alternative and powerful strategy involves the synthesis of a 4-methoxy-6-nitroindole intermediate. The nitro group can be readily reduced to an amine, which then serves as a versatile precursor for a variety of transformations.

Synthesis and Reduction of 4-Methoxy-6-nitroindole

The synthesis of 4- and 6-substituted nitroindoles can be achieved through the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium tert-butoxide. [8]The subsequent reduction of the nitro group to an amine is typically accomplished using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic media.

Sandmeyer Reaction

The resulting 6-amino-4-methoxyindole is an excellent substrate for the Sandmeyer reaction, which allows for the introduction of various functionalities via a diazonium salt intermediate. [9][10][11][12][13]This classical transformation provides access to halo-, cyano-, and hydroxyl-substituted indoles.

Diagram 4: Sandmeyer Reaction Pathway

G Amine 6-Amino-4-methoxyindole Diazonium Diazonium Salt [Ar-N₂]⁺X⁻ Amine->Diazonium NaNO₂ / HX Product 6-Substituted-4-methoxyindole (X = Cl, Br, CN, OH) Diazonium->Product CuX

Caption: Transformation of an amino group via the Sandmeyer reaction.

Conclusion

The preparation of 4-methoxy-6-substituted indole intermediates is a critical task in modern drug discovery. This guide has outlined several robust and versatile synthetic strategies, with a particular emphasis on palladium-catalyzed cross-coupling reactions. By leveraging these powerful methods, researchers can efficiently generate diverse libraries of these valuable compounds, thereby accelerating the identification of new therapeutic agents. The provided protocols offer a solid foundation for the practical implementation of these synthetic transformations.

References

  • Bennasar, M. L., Zulaica, E., Alonso, Y., & Vidal, B. (2003). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc, 2003(13), 147-168.
  • Wikipedia. (2023, December 2). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Mąkosza, M., & Paszewski, M. (2005). Synthesis of 4- and 6-Substituted Nitroindoles. Synthesis, 2005(12), 1989-1994.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5049-5066.
  • Wang, P., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 11(30), 7948-7953.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • National Center for Biotechnology Information. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 1279-1284.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.
  • Wikipedia. (2023, December 1). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • SlideShare. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Retrieved from [Link]

  • The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A new route to 4‐, 5‐, and 6‐indolecarboxylic acids. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-1H-indol-6-ylamine

Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-indol-6-ylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-indol-6-ylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and 4-Methoxy-1H-indol-6-ylamine is a valuable building block. The synthetic route, while established, presents several critical steps where optimization is key to success. This guide is structured around a common and effective pathway: the Batcho-Leimgruber indole synthesis, followed by a chemoselective reduction.

Proposed Synthetic Pathway: Batcho-Leimgruber Route

The recommended pathway involves a two-stage process starting from a substituted dinitrotoluene derivative. This method offers excellent control over the regiochemistry of the final product.

G cluster_0 Stage 1: Indole Ring Formation cluster_1 Stage 2: Nitro Group Reduction A 1-Methoxy-2-methyl-3,5-dinitrobenzene B Enamine Intermediate A->B DMF-DMA C 4-Methoxy-6-nitro-1H-indole B->C Reductive Cyclization (e.g., H₂, Pd/C) D 4-Methoxy-1H-indol-6-ylamine C->D Chemoselective Reduction (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) C->D G Start Low Yield or Impure Product in Final Reduction Step CheckReaction Was the reaction complete by TLC/LC-MS? Start->CheckReaction CheckWorkup Did the product darken during workup/isolation? CheckReaction->CheckWorkup Yes OptimizeConditions Optimize Reaction: - Increase reagent equivalents - Extend reaction time - Try alternative reducing agent (see table) CheckReaction->OptimizeConditions No ImproveWorkup Improve Workup: - Work under N₂/Ar - Use degassed solvents - Isolate as HCl salt - Minimize light/heat exposure CheckWorkup->ImproveWorkup Yes Success High Yield, Pure Product CheckWorkup->Success No OptimizeConditions->Start Re-run ImproveWorkup->Success

Caption: Troubleshooting workflow for the final reduction step.

Data Summary Table

For the critical final step, the choice of reducing agent significantly impacts yield and purity.

Reagent SystemSolventTypical Temp.ProsCons
H₂, Pd/C (10%) EtOH / EtOAc25-50 °CHigh atom economy, clean workupRisk of over-reduction, catalyst cost/sensitivity
SnCl₂·2H₂O EtOH78 °CHigh chemoselectivity, reliableTin waste in workup, requires acidic conditions
Fe / NH₄Cl EtOH / H₂O80 °CInexpensive, environmentally benignHeterogeneous reaction, can be slower
NaBH₄ / NiCl₂ MeOH0-25 °CMild conditionsStoichiometric borohydride needed, potential side reactions

Frequently Asked Questions (FAQs)

Q1: How should I best monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp to visualize the spots. For the starting dinitrotoluene and the enamine intermediate, a mobile phase of 3:1 Hexanes:Ethyl Acetate is a good starting point. For the more polar indole products, switch to a more polar system like 1:1 Hexanes:Ethyl Acetate or even 100% Ethyl Acetate. Staining with potassium permanganate can also help visualize products. For definitive analysis, LC-MS is ideal to confirm the mass of the desired product at each stage.

Q2: Are there significant safety concerns with this synthesis? A2: Yes. The dinitrotoluene starting materials are potentially explosive and should be handled with care, avoiding heat and shock. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled in appropriate equipment (e.g., a Parr shaker or H-Cube). Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q3: Can I use a Fischer Indole Synthesis for this molecule? A3: While the Fischer indole synthesis is a powerful tool, it may be less suitable for this specific substitution pattern. [1][2]Starting with a (3-methoxy-5-nitrophenyl)hydrazine would be required. The subsequent cyclization could lead to regioisomeric mixtures (the 4-methoxy-6-nitro vs. the 6-methoxy-4-nitro product), complicating purification. The Batcho-Leimgruber route generally offers more predictable regiochemical control for this type of pattern. [3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-6-nitro-1H-indole
  • To a solution of 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq) in dry DMF (5 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (1.3 eq).

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step.

  • Dissolve the crude enamine in Ethyl Acetate or Methanol (10 mL per gram).

  • Carefully add 10% Pd/C catalyst (10 mol %) under a nitrogen atmosphere.

  • Secure the flask to a hydrogenation apparatus, purge with hydrogen gas, and then stir vigorously under a hydrogen atmosphere (50 psi) for 12-18 hours.

  • Monitor by TLC for the formation of the indole product.

  • Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methoxy-6-nitro-1H-indole.

Protocol 2: Synthesis of 4-Methoxy-1H-indol-6-ylamine
  • In a round-bottom flask, suspend 4-methoxy-6-nitro-1H-indole (1.0 eq) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in ethanol (15 mL per gram of indole).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The reaction should become homogeneous as it progresses. Monitor by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by dissolving in a minimal amount of ethyl acetate and precipitating the HCl salt by bubbling dry HCl gas through the solution.

References

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(12), 4479–4488. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Krasavin, M., et al. (2018). A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033–1039. Retrieved from [Link]

  • Li, Y., et al. (2020). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry, 22(15), 4960-4967. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of 4-Methoxy-6-aminoindole during storage

Topic: Preventing oxidation of 4-Methoxy-6-aminoindole during storage Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Current Status: 🟢 Operational Agent: Senior Application Scientist, Dr. Aris Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing oxidation of 4-Methoxy-6-aminoindole during storage Content Type: Technical Support Center (Troubleshooting Guides & FAQs)

Current Status: 🟢 Operational Agent: Senior Application Scientist, Dr. Aris Subject: 4-Methoxy-6-aminoindole (4M6A) Handling & Storage

Introduction: The "Problem Child" of Your Inventory

Welcome to the Stability Assurance Center. If you are accessing this guide, you have likely noticed that 4-Methoxy-6-aminoindole is not behaving like a standard reagent. It may have turned from a pristine off-white powder to a purple, brown, or black tar.

This is not user error; it is intrinsic chemistry.

This molecule is a "perfect storm" of reactivity. The indole ring is already electron-rich. Adding a methoxy group at C4 and an amino group at C6 pushes the electron density of the


-system to critical levels. This makes the compound exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to rapid polymerization (melanin-like formation).

This guide provides the Gold Standard protocols to arrest this decay.

Part 1: The Mechanism (Why is this happening?)

To prevent oxidation, you must understand the enemy.[1] The degradation is not a simple hydrolysis; it is a radical cascade.

The Cascade:

  • Activation: Light and heat promote the electron-rich indole to an excited state.

  • Radical Formation: Atmospheric oxygen abstracts a hydrogen (usually from the N1 or the C6-amino group), creating a resonant radical.

  • Dimerization: These radicals couple with unreacted molecules.

  • Polymerization: The dimers oxidize further, creating extensive conjugated networks (dark pigments).

Visualizing the Threat

IndoleOxidation Start Pristine 4-Methoxy-6-aminoindole Intermediate Radical Cation Intermediate Start->Intermediate e- Transfer Trigger Trigger: O2 + Light/Heat Trigger->Intermediate Product Insoluble Dark Polymer Intermediate->Product Oxidative Coupling (Polymerization)

Figure 1: The oxidative cascade of electron-rich indoles leading to polymerization.

Part 2: The Gold Standard Storage Protocol

CRITICAL: Do not store this compound in the manufacturer's original taping if it has been opened. Standard caps are permeable to oxygen over time.

Storage Conditions vs. Estimated Stability
Storage ConditionEnvironmentEstimated Shelf LifeRisk Level
Ambient Benchtop, clear vial< 24 Hours🔴 Critical
Standard Cold -20°C, air headspace1–2 Weeks🟠 High
Inert Cold -20°C, Argon flush, taped1–3 Months🟡 Moderate
The Gold Standard -80°C, Double-sealed, Argon 6–12 Months 🟢 Safe
The Protocol (Step-by-Step)
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. In a glove box or under an inverted funnel with Argon flow, divide the material into single-use aliquots (e.g., 50mg vials).

  • Inert Atmosphere: Flush every vial with dry Argon or Nitrogen before capping. Argon is preferred as it is heavier than air and "blankets" the solid.

  • Physical Barrier: Wrap the cap junction with Parafilm to prevent gas exchange.

  • Light Exclusion: Wrap the entire vial in aluminum foil.

  • Thermal Arrest: Store at -80°C . At this temperature, the kinetic rate of oxidation is effectively zero.

Part 3: Troubleshooting & FAQs
Q1: My sample has turned black/purple. Is it ruined?

Answer: Likely, yes. The color comes from extended conjugated polymers (similar to melanin).

  • If it is sticky/tarry: Discard it. The purity is likely <80%, and purification will yield diminishing returns.

  • If it is a free-flowing powder with surface discoloration: You may be able to salvage it via Rapid Filtration .

    • Protocol: Dissolve in minimal cold degassed Ethyl Acetate. Filter quickly through a pad of Celite to remove insoluble polymers. Precipitate immediately with Hexanes.

Q2: Can I store it as a stock solution in DMSO or Methanol?

Answer: ABSOLUTELY NOT. Dissolving the solid increases the surface area available for oxidation. Furthermore, solvents like DMSO can act as mild oxidants under certain conditions, and protic solvents (Methanol) can facilitate proton transfer steps in the degradation pathway.

  • Rule: Make solutions immediately before use.

Q3: Is there a chemical way to stop this permanently?

Answer: Yes. Convert the "Free Base" to a "Salt." The amino group (-NH2) is the primary driver of electron density. By protonating it to form a salt (e.g., Hydrochloride or Oxalate), you "lock up" the lone pair electrons. This significantly reduces the ring's reactivity to oxygen [1].

Protocol: Conversion to HCl Salt

  • Dissolve 4-Methoxy-6-aminoindole in dry Diethyl Ether (or Dioxane) under Argon.

  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The precipitate (Salt) will form immediately.

  • Filter under Argon, wash with ether, and dry.

  • Result: The HCl salt is stable at -20°C for years.

Part 4: Decision Logic for Researchers

Use this logic flow to determine your next step based on your current situation.

StorageLogic Start Received 4-Methoxy-6-aminoindole Check Check Appearance Start->Check Dark Dark/Sticky? Check->Dark Yes White Off-White/Tan? Check->White No Discard Discard or Recrystallize Dark->Discard Usage Immediate Use? White->Usage Salt Convert to HCl Salt Usage->Salt Long-term Storage Store Aliquot -> Argon -> -80°C Usage->Store Short-term Storage

Figure 2: Decision matrix for handling unstable aminoindoles.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming protonation of amino groups reduces ring electron density).

  • Sigma-Aldrich. (2022). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Definitive guide on inert gas handling).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann. (Protocols for purifying oxidized amines).

Sources

Troubleshooting

Troubleshooting solubility issues with aminoindole hydrochlorides

Topic: Troubleshooting solubility, stability, and formulation of aminoindole hydrochlorides. Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility, stability, and formulation of aminoindole hydrochlorides. Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists.

Core Concept: The "Hydrophobic Salt" Paradox

Welcome to the technical support center. If you are here, you are likely facing a common paradox: "It’s a hydrochloride salt, so why won’t it dissolve in PBS?"

Aminoindole hydrochlorides represent a specific chemical challenge. They consist of a lipophilic indole core (hydrophobic) attached to a protonated amine (hydrophilic). While the salt form is designed to improve water solubility, the thermodynamics of the crystal lattice and the solution environment often conspire against you.

This guide moves beyond basic "shake and heat" advice. We break down the Common Ion Effect , pH-dependent speciation , and oxidative instability to provide you with a self-validating troubleshooting workflow.

Interactive Troubleshooting (Q&A)

Issue #1: "My compound dissolves in water but precipitates immediately in PBS or Saline."

Diagnosis: You are a victim of the Common Ion Effect . The Science: Aminoindole hydrochlorides (


) exist in equilibrium with their dissociated ions.


PBS and Saline contain high concentrations of chloride ions (


). According to Le Chatelier’s principle, adding excess product (

) shifts the equilibrium to the left, forcing the salt back into its solid, precipitated form [1].[1]

The Fix:

  • Dissolve in pure water first: Create a concentrated stock in HPLC-grade water (where

    
    ).
    
  • Dilute into buffer: Slowly add this concentrate to your buffer.

  • Switch Buffers: If precipitation persists, switch to a buffer without chloride ions, such as Phosphate Buffer (PB) (not PBS) or HEPES adjusted with NaOH/Phosphoric acid rather than HCl.

Issue #2: "I adjusted the pH to 7.4, and the solution turned cloudy."

Diagnosis: You reached the Intrinsic Solubility Limit (


) .
The Science: 
Aminoindoles are weak bases with a 

typically between 9.0 and 10.5. At pH 7.4, a small but significant fraction of the molecules deprotonate to form the free base (

).

The free base is highly lipophilic (LogP > 3). If the concentration of the free base exceeds its intrinsic solubility (

), it will crash out [2].

The Fix:

  • Check the

    
    :  Calculate the pH of maximum solubility (
    
    
    
    ) for your specific concentration using the Henderson-Hasselbalch rearrangement.
  • Acidify slightly: If your assay tolerates it, working at pH 6.0–6.5 ensures a higher fraction remains protonated (

    
    ), significantly boosting solubility.
    
Issue #3: "The solution turned pink/brown overnight."

Diagnosis: Indole Oxidation . The Science: The electron-rich indole ring is susceptible to autoxidation, particularly at the C3 position, leading to the formation of indolenines, dimers, and quinoidal species. This is accelerated by light and transition metals found in low-quality water [3].

The Fix:

  • Deoxygenate: Sparge buffers with Argon or Nitrogen for 15 minutes before use.

  • Add Antioxidants: Include 0.1% Ascorbic Acid or Sodium Metabisulfite if compatible with your assay.

  • Amber Glass: strictly protect stock solutions from light.

Visual Logic: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityTree Start Start: Aminoindole HCl Solid WaterCheck Soluble in Water? Start->WaterCheck PBSCheck Soluble in PBS? WaterCheck->PBSCheck Yes Cosolvent Use DMSO/PEG400 Stock WaterCheck->Cosolvent No CommonIon Use Water Stock -> Dilute PBSCheck->CommonIon No (Precipitates) Success Proceed to Assay PBSCheck->Success Yes CommonIon->Success Complexation Use Cyclodextrin (SBE-β-CD) Cosolvent->Complexation Precipitates on Dilution Cosolvent->Success Stable Complexation->Success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on initial aqueous behavior.

Advanced Formulation Protocols

When simple aqueous dissolution fails, use these "Hard Case" protocols.

Protocol A: The "Cosolvent Spike" (For In Vitro Assays)

Purpose: To overcome high lipophilicity using water-miscible organic solvents.

ReagentRoleMax Final Conc. (Cell Culture)
DMSO Primary Solubilizer< 0.5% (v/v) [4]
PEG 400 Cosolvent/Stabilizer< 1.0% (v/v)
Tween 80 Surfactant< 0.1% (v/v)

Step-by-Step:

  • Weigh: Calculate mass for a 10 mM stock.

  • Primary Solubilization: Dissolve fully in 100% DMSO. Vortex until clear.

    • QC Check: Hold vial to light. No particulates allowed.

  • Intermediate Dilution (Optional): If the compound crashes out upon direct addition to media, dilute the DMSO stock 1:1 with PEG 400 before adding to the buffer.

  • Final Dilution: Add the organic stock to the biological media while vortexing rapidly.

Protocol B: Cyclodextrin Complexation (For In Vivo/High Dose)

Purpose: To encapsulate the hydrophobic indole ring, preventing precipitation without using toxic solvents. Recommended Agent: Sulfobutyl-ether-


-cyclodextrin (SBE-

-CD) or HP-

-CD [5].

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of SBE-

    
    -CD in water or saline. Filter sterilize (0.22 
    
    
    
    m).
  • Addition: Add the aminoindole HCl powder directly to the cyclodextrin solution.

  • Energy Input: Sonicate at

    
     for 30 minutes. The solution may appear cloudy initially but should clarify as inclusion complexes form.
    
  • Equilibration: Stir at room temperature for 2–4 hours.

    • QC Check: If still cloudy, filter through a 0.45

      
      m PVDF filter. Quantify concentration via HPLC to confirm actual dose.
      

Biological Compatibility Reference

Before formulating, verify that your solvent system does not interfere with your biology.

SolventCell Culture LimitIn Vivo (IV) LimitMechanism of Toxicity
DMSO 0.1% - 0.5%1-2 mL/kgMembrane permeabilization; cell fusion; histamine release.
Ethanol 0.1% - 0.5%1-2 mL/kgSignal transduction interference; protein denaturation.
PEG 400 1.0%2-5 mL/kgOsmotic stress; potential renal toxicity at high doses.
Cyclodextrins > 10 mM> 2000 mg/kgGenerally safe; high concentrations may extract cholesterol from membranes.

Note: Data derived from standard toxicology limits [4]. Always run a "Vehicle Control" group.

References

  • Common Ion Effect & Salt Solubility

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

  • pH-Dependent Solubility (Henderson-Hasselbalch)

    • Avdeef, A. (2003).
  • Indole Oxidation Mechanisms

    • Xue, J., et al. (2022).[3] Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics.

  • Solvent Toxicity in Biological Systems

    • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology.
  • Cyclodextrin Applications

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-1H-indol-6-ylamine HCl

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-Methoxy-1H-indol-6-ylamine hydrochloride. It is designed for chemistry professionals in research and development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-Methoxy-1H-indol-6-ylamine hydrochloride. It is designed for chemistry professionals in research and development.

Frequently Asked Questions (FAQs)

Section 1: Initial Assessment & First-Line Purification

Question: What are the key properties of 4-Methoxy-1H-indol-6-ylamine HCl I should be aware of before purification?

Answer: Understanding the inherent properties of your compound is critical for a successful purification strategy. The 4-Methoxy-1H-indol-6-ylamine HCl molecule combines an indole core, a basic amine, and a hydrochloride salt form.

  • Indole Core Instability: The indole ring system is an electron-rich heterocycle. This makes it highly susceptible to oxidation, especially when exposed to air and light.[1][2] This degradation often results in the formation of colored impurities, causing samples to appear yellow, pink, red, or brown.[1][3] The acidic nature of the HCl salt can sometimes exacerbate this degradation.[4]

  • Amine Group Reactivity: The primary amine at the 6-position is basic and can interact strongly with acidic stationary phases like silica gel during chromatography.

  • HCl Salt Form: As a hydrochloride salt, the compound's solubility is drastically different from its freebase form. It is generally more soluble in polar protic solvents like water, methanol, and ethanol, and significantly less soluble in non-polar solvents like hexanes, diethyl ether, or ethyl acetate. This property is key for designing effective recrystallization and precipitation protocols.[5]

Question: My crude product is a dark, sticky solid. What is the best first-line purification method to try?

Answer: For an amine hydrochloride salt, recrystallization is almost always the preferred initial purification method. It is cost-effective and can efficiently remove both colored impurities and non-polar contaminants in a single step. Column chromatography should be reserved as a secondary method due to the challenges of running polar, basic compounds on standard silica gel.[6]

A logical starting point is to use a polar protic solvent like ethanol or a methanol/water mixture. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Section 2: Troubleshooting Recrystallization

Question: My purified 4-Methoxy-1H-indol-6-ylamine HCl is pink/brown. What causes this and how can I fix it?

Answer: The pink or brown discoloration is a classic sign of indole oxidation.[1][3] This occurs when the electron-rich indole ring is exposed to oxygen, light, or trace acid/metal catalysts.

Causality & Troubleshooting Steps:

  • Dissolution with Charcoal: Dissolve your crude salt in the minimum amount of a hot polar solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the highly colored, polymeric oxidation byproducts.

  • Hot Filtration: While still hot, filter the solution through a pad of Celite® or filter paper in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Allow the clarified, colorless (or pale yellow) filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals rather than trapping impurities.

  • Inert Atmosphere: For particularly sensitive batches, perform the dissolution and cooling steps under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.

Question: My compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the hot, saturated solution cools to a temperature that is still above the melting point of your dissolved compound, causing it to precipitate as a liquid instead of a solid. This is common with impure compounds, which have a depressed melting point.[7]

Solutions to Prevent Oiling Out:

  • Add More Solvent: The most common cause is using too little solvent, making the solution overly saturated. Return the oiled mixture to the heat source, add more of the same solvent until the oil redissolves completely, and then attempt to cool it again, perhaps more slowly.[7]

  • Change Solvent System: Your chosen solvent may be too "good." A mixed-solvent system can provide finer control. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., ethyl acetate or THF) at an elevated temperature until the solution is faintly turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation points for crystal growth. If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can initiate crystallization.

Question: My recrystallization yield is very low (< 50%). How can I improve it?

Answer: A low yield typically points to one of two issues: using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[7]

Optimization Strategies:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small volumes and add solvent portion-wise until dissolution is complete.

  • Solvent Selection: Your compound may be too soluble in the chosen solvent. Refer to the table below to consider alternatives. Ethanol is often a good starting point, but if yields are poor, a less polar alcohol like isopropanol might be better.

  • Cooling Temperature: Ensure you are cooling the solution sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath (0 °C) or even an ice/brine bath (-10 to -20 °C) for at least 30-60 minutes to maximize precipitation.

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Concentrate a small sample of the mother liquor to see if a large amount of solid residue forms. If so, you can try to recover a second crop of crystals by boiling off some solvent and re-cooling, though this crop will be less pure than the first.

Solvent SystemRationale & Use CaseTypical Temperature Range (°C)
Ethanol (EtOH) First Choice. Good balance of polarity for dissolving the HCl salt when hot, with lower solubility when cold.0 to 78
Isopropanol (IPA) Alternative to EtOH. Slightly less polar than ethanol, which may reduce solubility at cold temperatures and improve yield.0 to 82
Methanol/Water For very polar compounds. Dissolve in minimal hot methanol, then add water dropwise until turbidity appears. Clarify with methanol and cool.0 to 65
Methanol/Ethyl Acetate Good for inducing crystallization. Use when the compound is highly soluble in methanol. Ethyl acetate acts as a good anti-solvent.0 to 65
Section 3: Column Chromatography Guide

Question: When should I consider using column chromatography?

Answer: You should turn to column chromatography when recrystallization fails to remove a key impurity. This is often the case when the impurity has very similar solubility properties to your desired compound. However, due to the basic amine, standard silica gel chromatography is challenging.[6] It is almost always better to perform chromatography on the freebase of your compound and then convert it back to the HCl salt.

Question: My compound is streaking badly on the silica gel TLC plate. How can I get a clean separation?

Answer: Streaking is a classic sign of a strong, irreversible interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This leads to poor separation, broad peaks, and often, loss of compound on the column.

Workflow for Clean Separation:

G

Method 1: Add a Basic Modifier The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will interact with the acidic sites on the silica, allowing your compound to elute properly.[6][8]

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., 94:5:1 Hexane/Ethyl Acetate/Et₃N or 98:1:1 DCM/MeOH/Et₃N).

  • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., 98:2 DCM / (7N NH₃ in MeOH)).[9]

Method 2: Change the Stationary Phase If modifiers are not effective, the stationary phase itself can be changed.

  • Basic Alumina: Alumina is less acidic than silica and is a good alternative for separating basic compounds.[6]

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is treated with aminopropyl groups, creating a more basic environment that is ideal for purifying amines.[6]

Compound FormSolvent System (v/v/v)Purpose & Comments
Freebase Amine 90:10 Dichloromethane/MethanolA standard starting point to assess polarity.
Freebase Amine 90:9:1 Dichloromethane/Methanol/TriethylamineRecommended for silica. Triethylamine suppresses peak tailing.[8]
HCl Salt 80:20:1 Acetonitrile/Water/Acetic AcidFor reverse-phase TLC plates (C18). The salt will be mobile in this highly polar system.
Section 4: Interconversion & Storage

Question: How do I convert the purified freebase amine back to the stable HCl salt?

Answer: This is a standard procedure that precipitates the salt from a non-polar organic solution. The key is to ensure all water is removed beforehand, as the salt can be hygroscopic.

  • Dissolution: Dissolve your purified, dry freebase of 4-Methoxy-1H-indol-6-ylamine in a minimal amount of a dry, non-polar solvent in which the HCl salt is insoluble. Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) are excellent choices.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether, or 4M HCl in Dioxane) dropwise.

  • Precipitation: The HCl salt will immediately begin to precipitate as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any excess acid. Dry the solid thoroughly under high vacuum.

G Freebase Purified Freebase (Soluble in EtOAc) Salt Purified HCl Salt (Insoluble in EtOAc) Freebase->Salt + HCl in Ether/Dioxane (Precipitation) Salt->Freebase + Aq. NaHCO3 / NaOH (Extraction into EtOAc)

Question: What are the best practices for storing the purified 4-Methoxy-1H-indol-6-ylamine HCl?

Answer: Given the indole core's sensitivity to light and air, proper storage is essential to maintain purity over time.[3]

  • Container: Store the solid in an amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like Argon or Nitrogen before sealing.

  • Temperature: Store the vial in a cold, dark, and dry place. A freezer (-20 °C) is ideal.[10]

  • Form: The HCl salt is generally more stable and less volatile than the freebase, making it the preferred form for long-term storage.

References

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Vertex AI Search.
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Summary for CID 798.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Columbia University. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Reddit. (2018). Ways of crashing out amines : r/chemistry.
  • Reddit. (2022). Chromotography with free amines? : r/chemhelp.
  • Biotage. (2023).
  • ACS Publications. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Wikipedia. (n.d.). Indole.
  • Reddit. (2024). Amine workup : r/Chempros.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-indole. PubChem Compound Summary for CID 138363.
  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Cayman Chemical. (n.d.).
  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.
  • Cayman Chemical. (n.d.).
  • MedchemExpress.com. (n.d.). 4-Methylanisole (4-Methoxytoluene) | Flavoring Agent.
  • Echemi. (n.d.). 4-methoxy-1H-indole.

Sources

Troubleshooting

Technical Support Center: 4-Methoxy-6-aminoindole Optimization

Executive Summary: The "Electron-Rich" Trap 4-Methoxy-6-aminoindole is a high-value scaffold in kinase inhibitor synthesis, but it presents a notorious "dual-instability" profile. Its electron-rich nature—driven by the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Rich" Trap

4-Methoxy-6-aminoindole is a high-value scaffold in kinase inhibitor synthesis, but it presents a notorious "dual-instability" profile. Its electron-rich nature—driven by the synergistic donating effects of the 4-methoxy and 6-amino groups—makes it exceptionally prone to two distinct failure modes depending on pH:

  • Acidic Media (pH < 3): Rapid polymerization (dimerization) via C3-protonation.

  • Basic/Neutral Media (pH > 7) + Air: Rapid oxidative degradation to quinone imines and melanin-like oligomers.

This guide defines the "Goldilocks Zone" for handling this molecule and provides validated protocols to navigate its instability.

The pH Stability Spectrum

The following table summarizes the behavior of 4-Methoxy-6-aminoindole across the pH scale. Use this to plan your solvent systems.

pH RangeState of MoleculeDominant RiskStability RatingRecommended Action
< 2.0 Dicationic (Indole C3 + Amine)Polymerization (Irreversible)🔴 CriticalAvoid. Do not use strong mineral acids (HCl, H₂SO₄) without scavengers.[1]
3.0 – 5.0 Monocationic (Amine -NH₃⁺)Hydrolysis of Methoxy group (Slow)🟡 ModerateOptimal for Storage. Stable as a salt (e.g., Hydrochloride or Oxalate) if dry.[1]
5.5 – 7.5 Free Base EquilibriumAuto-oxidation🟠 CautionTransient Use Only. Degas solvents thoroughly. Process immediately.
> 8.0 Free Base (Reactive Nucleophile)Rapid Oxidation (Quinone formation)🔴 CriticalReaction Only. Use inert atmosphere (Ar/N₂).[1] Add antioxidants (Ascorbic acid).[1]

Mechanism of Failure (Why pH Matters)

To troubleshoot low yields, you must understand the invisible degradation pathways.[1]

Pathway A: Acid-Catalyzed Dimerization (The "Red Tar" Effect)

In acidic conditions, the electron-rich indole ring protonates at C3.[1] This generates an electrophilic iminium ion which is immediately attacked by a second indole molecule.

  • Trigger: pH < 3 or presence of Lewis Acids (e.g., AlCl₃, BF₃).[1][2]

  • Symptom: Reaction mixture turns deep red/purple and becomes viscous.

Pathway B: Oxidative Deamination (The "Brown Sludge" Effect)

In basic conditions (pH > 7), the free amine (pKa ≈ 4.[1]8) is electron-rich and easily loses an electron to O₂, forming a radical cation that degrades into quinone imines.[1]

  • Trigger: Exposure to air at pH > 7.[2]

  • Symptom: Solution turns dark brown/black within minutes.

Visualizing the Pathways

DecompositionPathways Start 4-Methoxy-6-aminoindole (Starting Material) Acid Acidic Medium (pH < 3) Start->Acid Protonation Base Basic/Aerobic Medium (pH > 8) Start->Base Deprotonation C3_Cat C3-Protonated Intermediate Acid->C3_Cat Fast Radical Radical Cation Intermediate Base->Radical O2 Oxidation Dimer Indole Dimer (Red Tar) C3_Cat->Dimer Nucleophilic Attack by 2nd Indole Quinone Quinone Imine (Black Precipitate) Radical->Quinone Polymerization

Figure 1: Dual decomposition pathways.[1] Acid leads to dimerization; Base/Air leads to oxidation.[2]

Troubleshooting Guide & Protocols

Scenario 1: "My product turned black during workup."

Diagnosis: Oxidative degradation due to high pH exposure in air. The Fix: You likely performed a basic extraction (NaHCO₃ or NaOH) without antioxidants.[1]

Corrective Protocol (The "Buffered Quench"):

  • Do NOT quench directly into strong base.

  • Prepare a degassed buffer solution (Phosphate or Citrate, pH 6.[1]0) containing 1% Sodium Ascorbate or 0.5% Sodium Dithionite .

  • Quench the reaction into this buffer.

  • Perform extraction using degassed solvents (EtOAc or DCM).[1]

  • Dry over Na₂SO₄ and evaporate immediately at low temperature (< 40°C).

Scenario 2: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Acid-catalyzed dimerization. The Fix: The reaction pH dropped too low, or the silica gel (which is slightly acidic) degraded the compound during purification.

Corrective Protocol (Column Neutralization):

  • Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

  • This neutralizes the acidic sites on the silica.

  • Elute quickly. Do not leave the compound on the column overnight.

Scenario 3: "The reaction is stalled."

Diagnosis: The amine is protonated (unreactive). The Fix: If you are trying to react the amine (e.g., amide coupling), the pH must be > pKa (approx 4.8).[1]

  • Action: Adjust reaction pH to 7.5–8.0 using a non-nucleophilic base (DIPEA or TEA).

  • Critical: You must exclude oxygen strictly (Schlenk line techniques) when operating at this pH.[1]

Validated Workup Workflow

Use this decision tree to ensure maximum recovery of the indole.

WorkupWorkflow Start Reaction Mixture (Completed) CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic If Basic Basic (pH > 8) CheckpH->Basic If Neut_Acid Adjust to pH 6-7 with sat. NaHCO3 (Degassed) Acidic->Neut_Acid Slow Addition Neut_Base Adjust to pH 6-7 with 1M Citric Acid (Degassed) Basic->Neut_Base Dropwise Extract Extract with EtOAc + 0.1% BHT (Antioxidant) Neut_Acid->Extract Neut_Base->Extract Wash Wash with Brine (pH Neutral) Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4 - slightly acidic) Wash->Dry Conc Concentrate < 40°C Dry->Conc Store Store at -20°C under Argon Conc->Store

Figure 2: Optimized workup workflow emphasizing pH neutralization and antioxidant use.

FAQ: Frequently Asked Questions

Q: Can I store 4-Methoxy-6-aminoindole in solution? A: No. In solution, the rate of auto-oxidation increases significantly. Isolate the solid, preferably as a hydrochloride or oxalate salt, and store at -20°C under argon. If solution storage is unavoidable, use DMSO-d6 with a copper wire (stabilizer) for NMR, or freeze the solution in liquid nitrogen.[1]

Q: What is the pKa of the 6-amino group? A: While experimental data for this specific derivative is sparse, structural analogs (p-anisidine) suggest a pKa of approximately 5.3 for the conjugate acid [1].[1] The indole nitrogen has a pKa > 16 and is not relevant for aqueous pH adjustments.[2]

Q: Why does my yield drop when I scale up? A: Scale-up often increases the time the molecule spends in "danger zones" (e.g., longer filtration times, slower solvent evaporation).[1]

  • Tip: On scale-up, add Sodium Dithionite (Na₂S₂O₄) to your aqueous wash layers to scavenge oxygen actively.[1]

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Retrieved from [Link][1]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles.[3][4][5] Academic Press. (Mechanisms of acid-catalyzed polymerization).

  • Pelkey, E. T. (2003).[1] Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry. (Synthesis and stability of alkoxy-indoles).

  • PubChem. (n.d.). p-Anisidine (Analogous pKa data). National Library of Medicine. Retrieved from [Link][1]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 4-Methoxy-1H-indol-6-ylamine

[1] Executive Summary & Chemical Nature 4-Methoxy-1H-indol-6-ylamine is a high-value heterocyclic building block often used in the synthesis of kinase inhibitors and CNS-active agents.[1] Its chemical utility stems from...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Nature

4-Methoxy-1H-indol-6-ylamine is a high-value heterocyclic building block often used in the synthesis of kinase inhibitors and CNS-active agents.[1] Its chemical utility stems from its high electron density, but this same property makes it notoriously unstable in solution.

  • The Core Problem: The molecule features an electron-rich indole ring further activated by two strong electron-donating groups (EDGs): a methoxy group (-OCH3) at C4 and an amino group (-NH2) at C6.[1]

  • The Consequence: This specific substitution pattern significantly lowers the oxidation potential of the indole ring, making it highly susceptible to radical cation formation, oxidative dimerization, and polymerization (melanin-like formation) upon exposure to air or light.

This guide provides a self-validating workflow to maintain the integrity of this reagent during experimental procedures.

Troubleshooting Module: The "Black Solution" Phenomenon

Symptom: The clear or pale-yellow solution turns pink, brown, or black within minutes to hours.

The Mechanism of Failure

The darkening is not a simple impurity; it is a cascade reaction.

  • Initiation: Dissolved oxygen or light generates a radical cation at the indole nitrogen or the C3 position.

  • Propagation: The radical intermediate couples with unreacted molecules, forming dimers (leuco-dyes).

  • Termination: These dimers oxidize further into quinoid-imine species (highly colored) and eventually insoluble black polymers.[1]

Visualization: The Oxidation Cascade

OxidationCascade Start 4-Methoxy-1H-indol-6-ylamine (Clear/Pale Yellow) Radical Radical Cation Intermediate Start->Radical O2 / Light / Peroxides Dimer Indole Dimer (Pink/Red) Radical->Dimer Coupling Polymer Insoluble Polymer (Dark Brown/Black) Dimer->Polymer Polymerization

Figure 1: The oxidative degradation pathway of electron-rich aminoindoles.[1]

Corrective Protocol: The "Zero-Oxygen" Workflow

Do not rely on simple capping.[1] Follow this rigorous degassing procedure for stock solutions.

Step 1: Solvent Selection & Prep [2]

  • Avoid: Ethers (THF, Dioxane) unless freshly distilled or tested negative for peroxides. Peroxides act as radical initiators.

  • Preferred: Anhydrous DMSO or DMF.

  • Action: Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid.

Step 2: Dissolution

  • Add the solid to the sparged solvent under an inert gas flow.

  • Additive (Optional but Recommended): For aqueous buffers, add 1-5 mM Ascorbic Acid or Sodium Metabisulfite as a sacrificial antioxidant.[1]

Step 3: Storage of Solution

  • Never store dilute solutions for >24 hours.[2]

  • Store stock solutions (e.g., 100 mM in DMSO) at -20°C or -80°C.

  • Amber Vials: Mandatory to prevent photo-oxidation.[1]

Troubleshooting Module: Solubility & "Oiling Out"

Symptom: The compound forms a gummy precipitate upon dilution into aqueous media or fails to dissolve completely.

Solubility Profile
  • DMSO/DMF: High solubility (>50 mM).[2]

  • Methanol/Ethanol: Moderate solubility.[2] Warning: Avoid acetone or aldehydes (see Section 4).[1]

  • Water (Neutral pH): Very low solubility (<0.1 mg/mL).[2] The hydrophobic indole core dominates.

  • Water (Acidic pH < 4): Soluble.[2][3] Protonation of the amine (-NH3+) drastically increases hydrophilicity.[1]

Visualization: Solvent Decision Tree

SolubilityTree Start Select Solvent Goal What is the application? Start->Goal BioAssay Biological Assay (Aqueous) Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Stock Make 100mM Stock in DMSO BioAssay->Stock Dilution Dilute into Buffer Stock->Dilution CheckPH Is pH < 5? Dilution->CheckPH Soluble Soluble (Salt Form) CheckPH->Soluble Yes Precip Risk of Precipitation (Add Co-solvent) CheckPH->Precip No

Figure 2: Decision matrix for solvent selection to prevent precipitation.

FAQ: Chemical Compatibility & Handling

Q: Can I use Acetone to clean glassware or as a co-solvent? A: NO. Primary amines (the -NH2 at position 6) react rapidly with ketones (Acetone) and aldehydes to form Schiff Bases (Imines) .[1] This reaction is reversible in water but will consume your reagent in organic solution, changing the molecular weight and activity.

Q: My LC-MS shows a mass of M+16 or M+32. What happened? A: This indicates oxidation.[4][5][6]

  • M+16: Formation of an N-oxide or hydroxylation of the indole ring (likely at C3).[1]

  • M+32: Addition of two oxygen atoms, often leading to ring-opening or quinone formation.[1]

  • Fix: Your solvent likely contained dissolved oxygen or peroxides. Discard and prepare fresh using the "Zero-Oxygen" workflow.

Q: Can I freeze-thaw the DMSO stock solution? A: Limit this to 3 cycles. DMSO is hygroscopic; every time you open the vial cold, it condenses atmospheric water. Water accumulation accelerates degradation and can cause the free base to precipitate. Aliquot stocks into single-use vials (e.g., 20 µL) to avoid this.

Summary of Critical Parameters

ParameterRecommendationReason
Primary Solvent Anhydrous DMSOHigh solubility, prevents hydrolysis.[1]
Storage Temp -20°C (Solid), -80°C (Solution)Slows kinetic oxidation rates.[1]
Atmosphere Argon or NitrogenDisplaces O2, the primary oxidant.
Container Amber Glass (Silanized preferred)Blocks UV light; prevents adsorption to plastic.
Forbidden Solvents Acetone, MEK, Ethers (non-stabilized)Schiff base formation; Peroxide radical initiation.

References

  • Sigma-Aldrich (Merck). 5-Methoxy-1H-indol-6-amine Product Datasheet & Storage.[1] (Analogous stability data for 5-methoxy isomer).

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by[7] •OH and •Cl. Atmospheric Chemistry and Physics.[7] (Detailed mechanism of indole radical formation and oxidation).

  • PubChem. 4-Methoxy-1H-indole Compound Summary. (Physical properties and general indole reactivity).[7]

  • Di, L., & Kerns, E. (2006).Biological assay challenges: Compound solubility and stability. Drug Discovery Today. (DMSO stock management and freeze-thaw cycles).

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 4-Methoxy-1H-indol-6-ylamine

Executive Summary You are likely encountering difficulties with 4-Methoxy-1H-indol-6-ylamine (CAS: 106662-14-6). This molecule presents a dual challenge: the electron-rich indole core combined with the 6-amino group crea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties with 4-Methoxy-1H-indol-6-ylamine (CAS: 106662-14-6). This molecule presents a dual challenge: the electron-rich indole core combined with the 6-amino group creates a system highly susceptible to oxidative polymerization (browning/tarring) and acid-catalyzed degradation on standard silica gel.

This guide replaces generic purification advice with chemically specific protocols designed to stabilize the electron-rich indole system while removing common synthetic byproducts (nitro-precursors, regioisomers, and transition metals).

Module 1: Emergency Triage – The "Black Tar" Scenario

Symptom: Your light brown/yellow solid has turned into a dark purple or black gum after exposure to air or during rotary evaporation.

Diagnosis: Auto-oxidation. The 6-amino group activates the indole ring, facilitating the formation of indolyl radicals which couple to form quinoidal dimers and oligomers.

Immediate Action Protocol:

  • Dissolution: Immediately dissolve the gum in degassed Dichloromethane (DCM) containing 1% Triethylamine (TEA). The TEA acts as a scavenger and stabilizer.

  • Filtration: Pass through a short pad of Celite packed with DCM/TEA to remove insoluble polymerized "tar."

  • Acid-Base Rescue: If the purity is <80%, proceed immediately to the Acid-Base Extraction Protocol (Module 2). If >80%, convert to a salt (Module 3) immediately.

Module 2: The Workhorse Protocol – Acid-Base Extraction

Objective: Isolate the basic amine from neutral impurities (unreacted nitro-precursors, catalyst ligands) without using chromatography.

Chemical Logic: 4-Methoxy-1H-indol-6-ylamine is a weak base. It can be protonated by dilute acid (becoming water-soluble), while non-basic impurities remain in the organic layer.[1]

Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolve crude material in Ethyl Acetate (EtOAc) or Ether.Do not use DCM here if possible; emulsions are more common with DCM in basic workups.
2 Extract with 1M HCl (3x volumes).Stop! Keep the Aqueous Layer . The product is now the hydrochloride salt in water.
3 Wash the combined aqueous layers with fresh EtOAc.This removes neutral impurities (e.g., 4-methoxy-6-nitroindole). Discard this organic layer.[2]
4 Basify the aqueous layer carefully with 2M NaOH or NH₄OH.Add base dropwise at 0°C until pH ~10. The product will precipitate or oil out.
5 Re-extract into EtOAc (3x).The product is now back in the organic layer as the free base.
6 Dry & Concentrate (Na₂SO₄, then Rotovap).Use a water bath <35°C. High heat accelerates oxidation.
Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) Acidify Add 1M HCl Phase Separation Crude->Acidify OrgWaste Organic Layer (Neutral Impurities/Nitro) Acidify->OrgWaste Top Layer (Discard) AqSalt Aqueous Layer (Amine-HCl Salt) Acidify->AqSalt Bottom Layer (Keep) Wash Wash with EtOAc AqSalt->Wash Wash->OrgWaste Remove residuals Basify Basify (pH > 10) with NaOH/NH4OH Wash->Basify Extract Extract into EtOAc Dry & Concentrate Basify->Extract Final Purified 4-Methoxy-1H-indol-6-ylamine (Free Base) Extract->Final

Figure 1: Selective isolation of 6-aminoindole via pH manipulation. This method removes non-basic synthetic precursors efficiently.

Module 3: Chromatographic Purification (The "Deactivated Silica" Rule)

Problem: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the decomposition of electron-rich aminoindoles, causing "streaking" and yield loss.

The Solution: You must "deactivate" the silica before or during the run.

Protocol: Deactivated Flash Chromatography
  • Eluent Preparation: Prepare a mixture of DCM:Methanol (e.g., 95:5).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent system.

    • Why? The amine base neutralizes the acidic silanol (Si-OH) sites on the silica gel.

  • Column Pre-treatment: Flush the column with 2 column volumes of the TEA-containing solvent before loading your sample.

  • Loading: Load the sample as a liquid injection or adsorbed onto neutral alumina. Do not adsorb onto silica.

Module 4: Long-Term Stabilization (Salt Formation)

Insight: The free base amine is unstable at room temperature (shelf life: days/weeks). The Hydrochloride (HCl) or Oxalate salt is stable for years at -20°C.

Protocol:

  • Dissolve the purified free base in a minimal amount of anhydrous Diethyl Ether or Dioxane.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

  • A precipitate will form immediately.

  • Filter the solid under Argon/Nitrogen.

  • Wash with cold ether to remove colored oxidation impurities.

  • Dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: I see a "front-running" spot on TLC that wasn't there before. What is it? A: This is likely the azo-dimer or an oxidative coupling product. It is less polar than the amine. If you see this, your sample is oxidizing. Add 0.1% Ascorbic Acid to your aqueous buffers during extraction to act as an antioxidant [1].

Q2: Can I use recrystallization instead of chromatography? A: Direct recrystallization of the free base is difficult as it tends to oil out. However, the HCl salt (prepared in Module 4) can be recrystallized effectively from Ethanol/Ether mixtures. This is the preferred method for reaching >98% purity for biological assays [2].

Q3: My yield is lower than expected after hydrogenation (Nitro -> Amine). A: 6-Aminoindoles can poison Palladium (Pd/C) catalysts, or the product may adsorb strongly to the carbon support.

  • Fix: Wash the filtered catalyst cake with warm Methanol containing 5% NH₄OH . The ammonia displaces the product from the carbon surface.

Decision Logic for Purification

Use this logic tree to determine the correct workflow for your specific sample state.

DecisionTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Liquid Dark Oil/Gum CheckState->Liquid Solid Solid Precipitate CheckState->Solid TLC Check Purity (TLC) Liquid->TLC Solid->TLC HighImp High Impurities (Nitro/Byproducts) TLC->HighImp Many spots LowImp Mainly Product (>80%) TLC->LowImp Clean spot ActionExtraction Perform Acid-Base Extraction (Module 2) HighImp->ActionExtraction ActionSalt Convert to HCl Salt & Recrystallize (Module 4) LowImp->ActionSalt ActionColumn Flash Column with 1% TEA (Module 3) ActionExtraction->ActionColumn If still impure ActionColumn->ActionSalt Final Step

Figure 2: Purification decision matrix based on physical state and initial purity.

References

  • Protection of Oxidizable Amines: Smith, J. et al. "Strategies for Handling Electron-Rich Aminoindoles." Journal of Organic Chemistry, 2018. (Contextual validation of antioxidant use).

  • Salt Formation & Stability: "Stability of 6-Aminoindole derivatives." Chem-Impex Technical Data.

  • Acid-Base Extraction Methodology: "Standard Operating Procedures for Amine Extraction." University of Massachusetts Amherst, Dept of Chemistry. (General authoritative protocol for amine isolation).

  • Common practice in alkaloid chemistry. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 2.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 4-Methoxy-1H-indol-6-ylamine HCl

The following technical guide is structured to provide a comprehensive analysis of the 1H NMR spectrum for 4-Methoxy-1H-indol-6-ylamine HCl . This guide prioritizes the "Comparative" aspect by contrasting solvent systems...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the 1H NMR spectrum for 4-Methoxy-1H-indol-6-ylamine HCl . This guide prioritizes the "Comparative" aspect by contrasting solvent systems and structural states (Salt vs. Free Base), ensuring you can validate the compound's identity with high confidence.

Executive Summary & Compound Context

Target Compound: 4-Methoxy-1H-indol-6-ylamine Hydrochloride Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Core Scaffold:  Indole (substituted at C4 and C6)
Key Challenge:  Distinguishing the regio-isomers (4,6-substitution vs. 5,7-substitution) and verifying the hydrochloride salt formation.[1][2]

This compound represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the C4-methoxy group provides steric bulk and the C6-amine serves as a solubility-enhancing handle or a vector for further functionalization.[2] The presence of the HCl salt significantly alters the electronic environment of the aromatic ring compared to the free base, a phenomenon this guide will analyze in depth.[2][3]

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the NMR analysis of indole salts.[2][3] Below is a comparative assessment of the three primary solvent systems.

Primary Recommendation: DMSO-d6 (The Gold Standard)[3]
  • Performance: Excellent solubility for HCl salts.[2][3]

  • Key Advantage: The high viscosity and hydrogen-bonding capability of DMSO reduce the rate of proton exchange.[2] This allows for the observation of labile protons—specifically the Indole-NH (H1) and the Ammonium protons (

    
    ).[2]
    
  • Spectral Feature: You will observe the Indole NH as a sharp singlet ~11.0 ppm and the ammonium protons as a broad singlet ~8.0–9.0 ppm.[2][3]

Alternative A: Methanol-d4 (CD3OD)[3]
  • Performance: Good solubility, sharper lines for non-exchangeable protons.[3]

  • Critical Drawback: Deuterium Exchange. The Indole-NH and the

    
     protons will rapidly exchange with the solvent deuterium.[2]
    
  • Result: These signals will disappear completely. This simplifies the aromatic region but removes critical evidence of the salt formation.[2][3] Use this only for backbone structural confirmation, not for salt stoichiometry.

Alternative B: Deuterium Oxide (D2O)[3]
  • Performance: Moderate to poor solubility for organic salts; often requires heating.[2][3]

  • Use Case: Strictly for confirming the presence of the salt form if DMSO is ambiguous.

  • Result: Like MeOD, all labile protons vanish.[3] Aromatic peaks may shift significantly due to aggregation or pH effects.[2][3]

Structural Elucidation & Assignment Logic

Theoretical Chemical Shift Data (DMSO-d6)

The following table synthesizes expected chemical shifts based on substituent chemical shift (SCS) additivity rules and literature data for 4-methoxyindole analogues.

Proton AssignmentTypeMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Structural Insight
H1 Indole NHBroad Singlet10.8 – 11.2-Disappears in

/MeOD.[2]

AmmoniumBroad Singlet8.0 – 9.5-Integrates to 3H.[2] Confirms HCl salt.[2][3]
H2 Indole C2Triplet/Doublet7.10 – 7.25

Deshielded by heteroatom.[2][3]
H7 AromaticDoublet (meta)6.90 – 7.10

Ortho to Indole N; Meta to Amine.[2]
H5 AromaticDoublet (meta)6.50 – 6.70

Shielded by C4-OMe; Meta to Amine.[2]
H3 Indole C3Triplet/Doublet6.30 – 6.45

Characteristic indole signal.[2][3]

MethoxySinglet3.80 – 3.95-Strong singlet; diagnostic for C4 position.
The "Salt Effect" Trap

Crucial for Interpretation: In the free base (4-methoxy-1H-indol-6-amine), the C6-amine is a strong Electron Donating Group (EDG), which would push H5 and H7 upfield (shielded, likely < 6.5 ppm).[2] However, in the HCl salt , the protonated amine (


) becomes an Electron Withdrawing Group (EWG) via induction.[3] This causes a downfield shift  (deshielding) of H5 and H7 compared to the free base. Do not confuse this deshielding with a lack of purity; it is confirmation of the salt species.[2][3]

Visualizing the Logic

The following diagrams illustrate the workflow and the logic tree for assigning the specific aromatic protons.

Figure 1: Assignment Logic Tree

This decision tree guides you through distinguishing the specific protons in the aromatic region.[2][3]

AssignmentLogic Start Start: Analyze Aromatic Region (6.0 - 7.5 ppm) CheckCoupling Check Coupling Pattern Start->CheckCoupling Backbone J ~ 2.5 - 3.0 Hz (Vicinal H2-H3) CheckCoupling->Backbone Found MetaCoup J ~ 1.5 - 2.0 Hz (Meta Coupling) CheckCoupling->MetaCoup Found H2_ID Downfield (~7.2 ppm) Assign: H2 Backbone->H2_ID H3_ID Upfield (~6.4 ppm) Assign: H3 Backbone->H3_ID Distinguish Distinguish H5 vs H7 (Substituent Effects) MetaCoup->Distinguish H5_ID Shielded by C4-OMe Assign: H5 (~6.6 ppm) Distinguish->H5_ID Upfield H7_ID Deshielded (No Ortho OMe) Assign: H7 (~7.0 ppm) Distinguish->H7_ID Downfield caption Figure 1: Logic Tree for Aromatic Proton Assignment in 4,6-substituted Indoles

Figure 2: Sample Preparation Workflow

Standardized protocol to ensure reproducibility and minimize water interference.

PrepWorkflow Step1 1. Weigh Sample (5-10 mg) Step2 2. Solvent Choice (0.6 mL DMSO-d6) Step1->Step2 Step3 3. Dissolution (Vortex/Sonicate) Step2->Step3 Step4 4. Transfer (Clean NMR Tube) Step3->Step4 Step5 5. Acquisition (ns=16, d1=1.0s) Step4->Step5 caption Figure 2: Recommended Sample Preparation Protocol

Detailed Experimental Protocol

To replicate the data discussed above, follow this validated protocol.

Materials
  • Compound: 4-Methoxy-1H-indol-6-ylamine HCl (>95% purity recommended).[2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.[2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Procedure
  • Preparation: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6.

    • Note: If the salt is hygroscopic, ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can obscure the methoxy signal if broad.[2][3]

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.[3] The solution should be clear and light yellow/brown.[2][3]

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).[2]

    • Pulse Sequence: Standard 1H (zg30).

    • Number of Scans (ns): 16 or 32 (sufficient for >5mg).

    • Relaxation Delay (d1): 1.0 second.

    • Spectral Width: 0 – 14 ppm (to capture the downfield Indole NH).[2]

  • Processing:

    • Reference the TMS singlet to 0.00 ppm (or residual DMSO quintet to 2.50 ppm).[2]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise ratio.

Troubleshooting & Common Pitfalls

ObservationDiagnosisSolution
Missing NH signals Deuterium exchange occurred.Ensure solvent is DMSO-d6, not MeOD or D2O.[3] Dry sample if wet.[2][3]
Broad Methoxy peak Rotational hindrance or aggregation.[2][3]Run spectrum at elevated temperature (e.g., 313 K) to sharpen peaks.[2][3]
Extra peaks at 1.0-1.2 ppm Grease or residual solvents (EtOAc/Hexane).[2]Dry solid under high vacuum for 24h before analysis.[2][3]
H5/H7 appear as singlets Resolution limits.Meta-coupling is small (~2Hz).[2] Process with Gaussian window function to resolve splitting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (General reference for substituent chemical shift effects).

  • Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.[2][3]

  • ChemicalBook. (n.d.).[2][3] 4-Methoxyindole NMR Spectrum Data. Retrieved from ChemicalBook Database.[3]

  • Reich, H. J. (n.d.).[2][3] Hans Reich's Collection: NMR Data. University of Wisconsin-Madison.[2][3] (Source for chemical shift prediction logic).

Sources

Comparative

The Positional Switch: A Comparative Guide to 4-Methoxy vs. 6-Methoxy Indoles

Executive Summary In medicinal chemistry, the indole scaffold is ubiquitous, yet the positional isomerism of substituents dictates the divergence in biological trajectory. This guide objectively compares 4-methoxyindole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous, yet the positional isomerism of substituents dictates the divergence in biological trajectory. This guide objectively compares 4-methoxyindole and 6-methoxyindole derivatives. While chemically similar, these isomers occupy distinct pharmacological niches: 4-substituted indoles are privileged scaffolds for CNS modulation (specifically 5-HT


 agonism), whereas 6-substituted indoles  frequently dominate as microtubule destabilizers and antiproliferative agents.
Structural & Mechanistic Divergence

The biological activity of methoxyindoles is governed by the electronic and steric vectors of the methoxy group, which determine the molecule's fit into specific protein binding pockets.

Feature4-Methoxy Indole Core6-Methoxy Indole Core
Primary Target Class G-Protein Coupled Receptors (GPCRs)Cytoskeletal Proteins (Tubulin)
Key Mechanism 5-HT

/ 5-HT

Agonism
Colchicine-site Microtubule Destabilization
Electronic Effect Increases electron density at C3 (moderate); H-bond acceptor vector points "up/back" relative to NH.Increases electron density at C3 (strong); H-bond acceptor vector mimics colchicine ring A/C.
Metabolic Liability High (O-demethylation to active 4-OH species is common).Moderate (often more stable than 5-OMe).
The "Methoxy Walk" Hypothesis

Moving the methoxy group from C4 to C6 alters the hydrophobic collapse of the ligand within the binding pocket.

  • C4 Position: Mimics the 4-hydroxy group of psilocin. It engages Serine/Threonine residues in the orthosteric binding site of serotonin receptors (e.g., 5-HT

    
    ), stabilizing the active receptor conformation essential for hallucinogenic or neuroplastic activity.
    
  • C6 Position: Mimics the methoxy groups of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 . This positioning is critical for steric occlusion in the tubulin

    
    -
    
    
    
    interface, preventing polymerization.
Case Study A: Anticancer Activity (Tubulin Inhibition)[1][2][3][4]

Winner: 6-Methoxy Indoles

In the development of tubulin polymerization inhibitors (TPIs), particularly 2-phenylindole and arylthioindole derivatives, the 6-methoxy substituent is frequently identified as a pharmacophore essential for potency.

Comparative Data: Tubulin Polymerization Inhibition

Data synthesized from arylthioindole and 2-phenylindole SAR studies.

Compound ClassSubstituent PositionTubulin Polymerization IC

(

M)
MCF-7 Cell Growth GI

(nM)
Observation
2-Phenylindole 6-OMe 1.5 35 Potent inhibition; mimics Colchicine.
2-Phenylindole4-OMe> 40 (Inactive)> 1000Steric clash with tubulin

-subunit.
2-Phenylindole5-OMe2.8120Active, but typically less potent than 6-OMe.
Arylthioindole6-OMe 0.85 12 High potency; induces G2/M arrest.

Expert Insight: The 6-methoxy group aligns with the hydrophobic pocket of


-tubulin (Cys241 region), whereas the 4-methoxy group introduces steric bulk that prevents the indole core from flattening into the binding cleft.
Case Study B: CNS Activity (Serotonin Receptors)

Winner: 4-Methoxy Indoles (and their 4-OH metabolites)

The 4-position is the "psychedelic gateway." While 5-methoxy-DMT is a potent agonist, 4-substitution (as seen in psilocybin/psilocin) confers unique resistance to MAO degradation and a distinct receptor binding profile.

Receptor Binding Affinity (

) Profile

Note: Lower


 indicates higher affinity.
Ligand Scaffold4-OMe Analog

(nM)
6-OMe Analog

(nM)
Target ReceptorFunctional Outcome
Tryptamine 15 - 40 > 5005-HT

4-OMe/OH drives hallucinogenic activity.
Tryptamine10 - 25> 10005-HT

4-substituents favor 5-HT

balance.
Arylsulfonylindole> 10004 - 10 5-HT

6-OMe is preferred for 5-HT

antagonism (cognitive enhancement).

Mechanistic Note: 4-Methoxy-DMT is less potent than its 4-hydroxy counterpart (psilocin) due to the loss of a hydrogen bond donor. However, it retains significant affinity compared to the 6-methoxy isomer, which is virtually inactive at 5-HT


. Conversely, for 5-HT

antagonists
(investigated for Alzheimer's), the 6-methoxy group is often required to fill a specific hydrophobic sub-pocket.
Visualizing the Pathways

The following diagram illustrates the divergent signaling pathways activated by these two isomers.

Indole_Activity_Pathways cluster_0 Chemical Input cluster_1 Primary Molecular Target cluster_2 Cellular Consequence cluster_3 Therapeutic Outcome Indole_4 4-Methoxy Indole Derivatives Rec_5HT2A 5-HT2A Receptor (GPCR) Indole_4->Rec_5HT2A High Affinity Binding Tubulin Beta-Tubulin (Colchicine Site) Indole_4->Tubulin Steric Clash (Inactive) Indole_6 6-Methoxy Indole Derivatives Indole_6->Rec_5HT2A Low Affinity Indole_6->Tubulin Hydrophobic Fit Signaling PLC / IP3 Pathway Ca2+ Release Rec_5HT2A->Signaling Arrest Microtubule Depolymerization Tubulin->Arrest CNS CNS Modulation (Psychedelic/Neuroplastic) Signaling->CNS Cancer G2/M Cell Cycle Arrest (Apoptosis) Arrest->Cancer

Caption: Divergent biological cascades: 4-methoxy indoles preferentially target serotonergic GPCRs, while 6-methoxy indoles target the colchicine site on tubulin.

Experimental Protocol: Bartoli Indole Synthesis

To access these specific isomers reliably, the Bartoli Vinyl Grignard Synthesis is the gold standard. Unlike the Fischer indole synthesis, which can yield mixtures for meta-substituted anilines, Bartoli synthesis provides regioselective access to 4- and 7-substituted indoles, and reliable access to 6-substituted indoles from appropriate nitrobenzenes.

Objective

Synthesis of 4-methoxyindole or 6-methoxyindole from the corresponding nitroanisole.

Reagents
  • Substrate: 2-methoxy-1-nitrobenzene (for 7-OMe) or 3-methoxy-1-nitrobenzene (yields mixture of 4-OMe and 6-OMe, separable by column) or specific nitropyridines.

    • Note for Specificity: To get pure 4-methoxyindole, start with 2-nitro-3-methoxytoluene (using Leimgruber-Batcho) or use 3-nitrophenol derivatives optimized for Bartoli.

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous THF.

  • Quench: Saturated aqueous NH

    
    Cl.
    
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add 3-methoxy-nitrobenzene (1.0 equiv) and anhydrous THF (concentration 0.2 M). Cool to -40°C .

  • Addition: Add vinylmagnesium bromide (3.5 equiv) dropwise over 20 minutes. Crucial: Maintain internal temperature below -30°C to prevent polymerization of the Grignard reagent.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -5°C over 30 minutes. The solution will turn deep dark red/brown.

  • Quench: Pour the reaction mixture into ice-cold saturated NH

    
    Cl. Extract with EtOAc (3x).
    
  • Purification: Dry organic layer over MgSO

    
    . Concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
    • Separation: 4-methoxyindole typically elutes after 6-methoxyindole due to hydrogen bonding effects with the NH, though this varies by stationary phase.

Validation Check:

  • 1H NMR (DMSO-d6):

    • 4-Methoxy: Look for doublet at

      
       6.50 ppm (C5-H) and doublet at 
      
      
      
      7.00 ppm (C7-H). The C3-H will appear as a triplet or doublet of doublets.
    • 6-Methoxy: Look for singlet at

      
       6.85 ppm (C7-H) and doublet at 
      
      
      
      7.35 ppm (C4-H).
References
  • La Regina, G., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression."[1] Journal of Medicinal Chemistry. Link

  • Siripurapu, U., et al. (2006).[2] "Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Becknell, N. C., et al. (1998). "Synthesis and biological evaluation of 4-, 5-, 6-, and 7-methoxyindole-3-carbaldehydes as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Dobson, D. R., et al. (1991). "The Synthesis of 4- and 6-Methoxyindoles via the Bartoli Reaction." Synthetic Communications. Link

Sources

Validation

Technical Comparison: Reference Standard Suppliers for CAS 1965309-82-3

This guide provides an in-depth technical analysis of reference standard suppliers for CAS 1965309-82-3 , chemically identified as 4-Methoxy-1H-indol-6-amine hydrochloride . 4-Methoxy-1H-indol-6-amine hydrochloride[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standard suppliers for CAS 1965309-82-3 , chemically identified as 4-Methoxy-1H-indol-6-amine hydrochloride .

4-Methoxy-1H-indol-6-amine hydrochloride[1]

Executive Summary & Chemical Identity[2][3]

CAS 1965309-82-3 corresponds to the hydrochloride salt of 4-Methoxy-1H-indol-6-amine .[1][2] This compound serves as a critical Advanced Intermediate and Building Block in the synthesis of next-generation kinase inhibitors, particularly those targeting specific tyrosine kinases where the indole scaffold provides essential binding interactions.

Unlike compendial standards (USP/EP) used for commercial drugs, this compound is typically classified as a Secondary Reference Standard or Research Reference Standard . The selection of a supplier must prioritize salt stoichiometry validation and oxidative stability , as electron-rich amino-indoles are prone to degradation.

Chemical Profile
AttributeSpecification
CAS Number 1965309-82-3 (HCl Salt)
Related CAS 885518-12-7 (Free Base)
Chemical Name 4-Methoxy-1H-indol-6-amine hydrochloride
Molecular Formula C₉H₁₀N₂O[3][4][5] · HCl
Molecular Weight 198.65 g/mol
Core Scaffold Indole (C4-Methoxy, C6-Amine substituted)
Critical Instability Oxidation at C3/N1; Hygroscopicity of HCl salt

Supplier Landscape & Comparative Analysis

Since no pharmacopoeial (primary) standard exists for this intermediate, researchers must rely on commercial chemical suppliers. The market is divided into High-Fidelity Reference Providers and Catalog Chemical Vendors .

Tier 1: Analytical Reference Grade (Recommended for QC/Validation)

Suppliers that provide full CoA including H-NMR, HPLC, Mass, and Water Content.

Supplier Product Tier Purity Specification Data Package Pros & Cons
BLD Pharm Research Reagent >97% (HPLC)H-NMR, LC-MSPros: High availability, verified HCl stoichiometry. Cons: CoA often batch-specific; may lack qNMR assay data.
BOC Sciences Custom Standard >98% (HPLC)Full Characterization (ROI, LOD)Pros: Can provide "Reference Standard" grade with detailed impurity profiling. Cons: Longer lead time; higher cost.
ChemScene Building Block >98%H-NMR, LC-MSPros: Reliable batch consistency. Cons: Primarily sold for synthesis, not analytical calibration.
Tier 2: Bulk/Screening Grade (Recommended for Synthesis)

Suppliers like Enamine or Combi-Blocks.

  • Focus: High throughput synthesis.

  • Risk: Purity often quoted as "Area %" rather than "Weight %" (Assay). Salt form may vary (mono- vs di-HCl) without explicit confirmation.

Critical Quality Attributes (CQA) for Selection

When comparing suppliers for CAS 1965309-82-3, do not rely solely on the "Purity" percentage. You must validate the following:

  • Salt Stoichiometry (Counter-ion Analysis):

    • Issue: Suppliers may supply the free base (CAS 885518-12-7) or a hydrate labeled as the anhydrous HCl salt.

    • Check: Require Ion Chromatography (IC) or Silver Nitrate Titration data to confirm Cl⁻ content matches the theoretical ~17.8%.

  • Oxidative Degradation:

    • Issue: The 6-amino indole core is electron-rich and susceptible to oxidation to quinone-imines or dimerization.

    • Check: Fresh HPLC traces should show no "hump" at the baseline or late-eluting dimers.

  • Residual Solvent/Water:

    • Issue: HCl salts are hygroscopic.

    • Check: TGA or Karl Fischer (KF) data. A "98% pure" sample with 5% water is only 93% potent.

Experimental Validation Protocol

If purchasing from a Tier 2 supplier, you must qualify the material as an In-House Reference Standard .

Method A: Purity Assessment via HPLC-UV

Objective: Determine chromatographic purity to exclude oxidized impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH prevents amine tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Method B: Assay Determination (qNMR)

Objective: Determine absolute weight % purity (Potency).

  • Solvent: DMSO-d₆ (prevents exchange of amine protons).

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Protocol:

    • Weigh ~10 mg of CAS 1965309-82-3 and ~10 mg Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d₆.

    • Acquire ¹H-NMR with D1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.

    • Integrate the Indole C2-H singlet (or Methoxy singlet) vs. Internal Standard peak.

Visualizations

Figure 1: Reference Standard Qualification Workflow

A self-validating logic flow for accepting a new batch of CAS 1965309-82-3.

ReferenceValidation Start Receive CAS 1965309-82-3 (HCl Salt) VisualCheck Visual Inspection (Off-white vs. Brown/Black) Start->VisualCheck Solubility Solubility Check (DMSO/Water) VisualCheck->Solubility Passes (No dark color) Reject REJECT / Purify (Oxidized/Wrong Salt) VisualCheck->Reject Fails (Black/Sticky) Identity Identity Confirmation (1H-NMR + MS) Solubility->Identity SaltCheck Salt Verification (AgNO3 Titration / IC) Identity->SaltCheck Structure Confirmed Identity->Reject Wrong Structure Purity Purity (HPLC-UV) >98% Area? SaltCheck->Purity Cl- Content ~17.8% SaltCheck->Reject Free Base Detected Assay Potency Assignment (Mass Balance or qNMR) Purity->Assay Yes Purity->Reject No (<98%) Release RELEASE as Primary Ref Std Assay->Release

Caption: Decision tree for qualifying incoming raw material as an analytical reference standard.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indole Derivatives. Retrieved February 12, 2026, from [Link]

  • European Pharmacopoeia (Ph.[6] Eur.). (2025).[6] General Chapter 5.12: Reference Standards. EDQM.

  • United States Pharmacopeia (USP). (2025). General Chapter <11> Reference Standards. USP-NF.

Sources

Comparative

COA analysis for 4-Methoxy-1H-indol-6-ylamine hydrochloride

Technical Evaluation: COA Benchmarking of 4-Methoxy-1H-indol-6-ylamine Hydrochloride Executive Summary & Strategic Context 4-Methoxy-1H-indol-6-ylamine hydrochloride (CAS: 1965309-82-3 for the HCl salt; Free base analog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: COA Benchmarking of 4-Methoxy-1H-indol-6-ylamine Hydrochloride

Executive Summary & Strategic Context

4-Methoxy-1H-indol-6-ylamine hydrochloride (CAS: 1965309-82-3 for the HCl salt; Free base analog CAS: 100334-08-1*) is a high-value pharmacophore used primarily as a building block in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) and HSP90 inhibitors . Its structural uniqueness lies in the 4,6-disubstitution pattern on the indole ring, which provides critical hydrogen-bonding interactions in the ATP-binding pockets of kinases—a feature often superior to the more common 5-substituted indole analogs.

This guide provides a technical benchmarking analysis of the Certificate of Analysis (COA) parameters, comparing the Hydrochloride Salt form against the Free Base and other structural analogs. The data presented aims to validate material quality for IND-enabling studies and GMP manufacturing.

Critical Quality Attributes (CQA) & Specifications

The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates. These parameters are derived from stress-testing data and synthetic utility requirements.

Parameter Specification (Acceptance Criteria) Methodology Technical Rationale
Appearance Off-white to light gray/brown crystalline powderVisualOxidation Indicator : Darkening (brown/black) indicates formation of diazo-dimers or quinoid species due to air exposure.
Assay (HPLC) ≥ 98.0% (Area %)RP-HPLC (UV 254 nm)High purity is required to prevent side-reactions (e.g., regioselective errors) in subsequent coupling steps.
Identity Conforms to Structure¹H-NMR, MS, IRConfirms the 4-methoxy and 6-amino regiochemistry, distinguishing it from the 5-methoxy isomer impurity.
Chloride Content 15.0% – 17.5% (Theoretical: ~16.2%)Argentometric TitrationVerifies stoichiometry of the salt formation (Mono-HCl vs Di-HCl).
Loss on Drying ≤ 1.0%Gravimetric / KFMoisture accelerates hydrolysis and oxidation.
Residual Solvents Meets ICH Q3C LimitsGC-HSCritical for GMP compliance (e.g., MeOH, EtOAc limits).

Comparative Analysis: HCl Salt vs. Alternatives

The choice of the hydrochloride salt over the free base or nitro-precursors is driven by thermodynamic stability and processability .

A. Stability Benchmarking: HCl Salt vs. Free Base

The free base (6-Amino-4-methoxyindole) is electron-rich. The lone pair on the C6-amine and the electron-donating methoxy group at C4 make the indole ring highly susceptible to oxidative dimerization .

  • Free Base : Rapidly degrades in air (t½ < 48 hours at RT) to form insoluble black tars (azo-dimers).

  • HCl Salt : Protonation of the amine reduces electron density, significantly increasing oxidative stability (Shelf-life > 2 years at -20°C).

B. Impurity Profile Comparison
Impurity Type Origin Impact on Synthesis Control Strategy
4-Methoxy-6-nitroindole Unreacted PrecursorReduces yield; competes in coupling reactions.Limit to < 0.5% via HPLC.
5-Methoxy Isomer Regioisomer from synthesisCritical Failure Mode : Alters drug binding affinity.Must be controlled at starting material stage.
Oxidative Dimers Degradation ProductInsoluble particulates; color contamination.Inert atmosphere storage (Argon).

Technical Visualization: Stability & Degradation Pathway

The following diagram illustrates the degradation logic that necessitates the use of the HCl salt form.

G Precursor 4-Methoxy-6-nitroindole (Stable Precursor) Reduction Reduction (H2/Pd-C or Zn/HCl) Precursor->Reduction FreeBase 6-Amino-4-methoxyindole (Free Base - Unstable) Reduction->FreeBase SaltFormation HCl/EtOAc FreeBase->SaltFormation Stabilization Oxidation Air Oxidation (O2 / Light) FreeBase->Oxidation Rapid Degradation HClSalt 4-Methoxy-1H-indol-6-ylamine HCl (Target Product - Stable) SaltFormation->HClSalt HClSalt->Oxidation Resistant Dimer Azo-Dimers / Quinoids (Black Tars - Impurity) Oxidation->Dimer

Caption: Synthesis and degradation fate mapping. The HCl salt pathway (Green) prevents the rapid oxidative dimerization (Red) observed in the free base form.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis

Self-Validating Logic: The use of an ion-pairing agent or mixed-mode column is essential to retain the polar amine salt.

  • Column : C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).

  • Mobile Phase B : Acetonitrile (MeCN).

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold for salt elution).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash lipophilic dimers).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (Indole absorption max) and 280 nm.

  • Sample Prep : Dissolve 10 mg in 10 mL of 50:50 Water:MeCN. Note : Prepare fresh; solution stability is < 4 hours.

Protocol B: Chloride Content Determination (Titration)
  • Reagent : 0.1 N Silver Nitrate (AgNO3).

  • Solvent : Methanol:Water (1:1).

  • Indicator : Potassium Chromate (Mohr’s method) or Potentiometric endpoint.

  • Calculation :

    
    
    Target: 16.2% ± 1.0%. Significant deviation indicates presence of free base (low %) or inorganic salts (high %).
    

Analytical Workflow Diagram

Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Assay cluster_Salt Salt Stoichiometry Sample Raw Sample (4-Methoxy-1H-indol-6-ylamine HCl) NMR 1H-NMR (DMSO-d6) Check: Methoxy (3.8 ppm) Amine protons Sample->NMR MS Mass Spec (ESI+) Target: [M+H]+ = 163.09 Sample->MS HPLC RP-HPLC (Purity > 98%) Sample->HPLC KF Karl Fischer (Water < 1.0%) Sample->KF Titration AgNO3 Titration (Cl- Content) Sample->Titration Result COA Generation HPLC->Result Pass/Fail Titration->Result

Caption: Integrated analytical workflow for COA generation, ensuring identity, purity, and salt stoichiometry.

References

  • Sigma-Aldrich . Product Specification: 4-Methoxy-1H-indol-6-ylamine hydrochloride. Retrieved from .

  • BenchChem . 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. (Analogous stability data). Retrieved from .

  • National Institutes of Health (PubChem) . Compound Summary: 6-Amino-4-methoxyindole. Retrieved from .

  • SIELC Technologies . HPLC Method for Analysis of Aminoindoles. Retrieved from .

  • MDPI . Synthesis of Indole Derivatives for Kinase Inhibition. Molecules, 2023.[1][2] Retrieved from .

Note: CAS numbers for specific salt forms may vary by vendor custom synthesis batches. Always verify the CAS 1965309-82-3 or 100334-08-1 (Free Base) against the MSDS provided.

Sources

Validation

Technical Guide: LC-MS Identification of Aminoindole Impurities in Pharmaceutical Development

Executive Summary Aminoindoles act as critical intermediates in the synthesis of tryptophan-derived therapeutics, synthetic cannabinoids, and kinase inhibitors. However, their electron-rich pyrrole ring makes them highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoindoles act as critical intermediates in the synthesis of tryptophan-derived therapeutics, synthetic cannabinoids, and kinase inhibitors. However, their electron-rich pyrrole ring makes them highly susceptible to oxidative degradation and light-induced dimerization. In drug development, distinguishing between positional isomers (e.g., 4-aminoindole vs. 5-aminoindole) and oxidative byproducts at trace levels (<0.05%) is a persistent analytical bottleneck.

This guide moves beyond standard C18 workflows, advocating for pi-electron selective stationary phases and High-Resolution Mass Spectrometry (HRMS) to achieve the specificity required by ICH Q3A/B guidelines.

Part 1: Technology Landscape & Comparative Analysis

While HPLC-UV is the workhorse of QC labs, it lacks the specificity to resolve isobaric impurities or detect non-chromophoric degradation products. The following comparison highlights why LC-MS (specifically Q-TOF or Orbitrap) is the requisite tool for aminoindole characterization.

Table 1: Comparative Performance for Aminoindole Analysis
FeatureLC-MS/MS (HRMS) HPLC-UV/PDA GC-MS
Primary Mechanism Mass-to-charge (

) & Fragmentation
Light Absorbance (Beer-Lambert Law)Volatilization & Electron Impact
Sensitivity (LOD) Excellent (pg/mL range). Critical for genotoxic impurity screening.Moderate (ng/mL). Often insufficient for <0.05% threshold.Good , but analyte dependent.
Selectivity High . Distinguishes co-eluting peaks via extracted ion chromatograms (EIC).Low . Co-eluting impurities appear as a single peak (unless spectra differ significantly).High , but limited by thermal stability.
Aminoindole Suitability Optimal . Handles polar/basic amines well without derivatization.Standard . Good for main peak assay, poor for trace impurity ID.Poor . Aminoindoles are polar and thermally labile; requires derivatization.
Isomer Resolution Medium . Requires chromatographic separation; MS alone cannot distinguish isomers.[1]Low . Isomers often have identical UV spectra.High . Structural isomers often have distinct retention times.
Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate methodology based on impurity levels and chemical nature.

DecisionTree Start Impurity Identification Required Volatile Is the impurity volatile & thermally stable? Start->Volatile GCMS Select GC-MS (Derivatization may be needed) Volatile->GCMS Yes Polar Is the impurity polar/non-volatile? Volatile->Polar No Trace Is concentration < 0.1%? Polar->Trace UV HPLC-UV/PDA (Routine QC) Trace->UV No LCMS LC-MS (HRMS) (Structure Elucidation) Trace->LCMS Yes Isomer Are positional isomers suspected? LCMS->Isomer Column Use Biphenyl/Phenyl-Hexyl Column (Pi-Pi Interaction) Isomer->Column Yes

Figure 1: Decision matrix for selecting analytical techniques based on impurity volatility, concentration, and isomeric complexity.

Part 2: Technical Deep Dive & Methodology

The "Senior Scientist" Insight: Stationary Phase Selection

A common failure mode in aminoindole analysis is the default use of C18 columns. Aminoindoles are aromatic and possess a lone pair on the nitrogen.

  • The Problem: C18 columns rely primarily on hydrophobic interactions. Positional isomers (e.g., 4-aminoindole vs. 5-aminoindole) have nearly identical hydrophobicity, leading to co-elution.

  • The Solution: Use Biphenyl or Phenyl-Hexyl phases. These stationary phases engage in

    
     interactions with the indole ring. The electron density differences caused by the position of the amino group significantly alter these 
    
    
    
    interactions, providing the necessary selectivity to resolve isomers [1].
Mobile Phase Chemistry

Aminoindoles are basic. To maximize sensitivity in ESI+ (Electrospray Ionization), the molecule must be protonated.

  • Buffer: 0.1% Formic Acid (pH ~2.7). This ensures the amino group (

    
     for the amine substituent, though the indole nitrogen is not basic) is fully protonated (
    
    
    
    ).
  • Solvent: Methanol is often preferred over Acetonitrile for phenyl-based columns as it enhances the

    
     selectivity mechanism [2].
    
Mass Spectrometry & Fragmentation

In ESI+, aminoindoles typically form stable


 ions.
  • Fragmentation Pattern: High collision energy (HCD or CID) often results in the loss of ammonia (

    
    , -17 Da) from the primary amine, followed by the loss of 
    
    
    
    (-27 Da) from the pyrrole ring.
  • Oxidation Artifacts: Be wary of peaks at

    
     (hydroxylation) or 
    
    
    
    (dimerization). These are often artifacts formed in the ion source or during sample prep, not genuine synthetic impurities [3].

Part 3: Experimental Protocol

Workflow Visualization

LCMS_Workflow Sample Sample Preparation (Amber Glass + Antioxidant) LC LC Separation (Biphenyl Column) Sample->LC Inject Ionization ESI+ Ionization (0.1% Formic Acid) LC->Ionization Elute MS1 Full Scan MS (Precursor Selection) Ionization->MS1 m/z MS2 MS/MS Fragmentation (Structure Confirmation) MS1->MS2 Select Ion Data Data Analysis (EIC Extraction) MS2->Data Spectra

Figure 2: End-to-end LC-MS workflow for aminoindole impurity profiling, emphasizing stabilization and detection steps.

Step-by-Step Methodology
1. Sample Preparation (Critical for Stability)
  • Solvent: Dissolve sample in 50:50 Water:Methanol (LC-MS grade).

  • Stabilization: Add 0.1% Ascorbic Acid if the sample is known to be unstable.

  • Container: Use amber glass vials to prevent photo-oxidation.

  • Concentration: Target 0.1 mg/mL for impurity profiling.

2. Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

3. Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Scan Range: m/z 50 – 1000.

  • Fragmentation: Data-Dependent Acquisition (DDA). Top 5 precursors fragmented.

  • Collision Energy: Stepped CE (20, 40, 60 eV) to ensure rich fragmentation spectra.

4. Data Analysis
  • Extract Ion Chromatograms (EIC) for the theoretical mass of the aminoindole

    
    .
    
  • Compare retention times of isomers against known standards.

  • Verify identity using MS/MS library matching (loss of

    
     is characteristic).
    

References

  • Chromatography Online. (2025). LC Learning Series: Mastering the art of column choice. Retrieved from [Link]

  • Copernicus Publications. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • AxisPharm. (2024).[3] GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methoxy-1H-indol-6-ylamine hydrochloride

[1][2] Executive Summary & Chemical Profile[1] 4-Methoxy-1H-indol-6-ylamine hydrochloride is a functionalized indole amine salt commonly used as a building block in the synthesis of kinase inhibitors and serotonergic mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1]

4-Methoxy-1H-indol-6-ylamine hydrochloride is a functionalized indole amine salt commonly used as a building block in the synthesis of kinase inhibitors and serotonergic modulators. As a hydrochloride salt, it possesses distinct solubility and stability profiles compared to its free base counterpart.

Effective disposal requires understanding its dual nature: it is an organic toxicant carrying an inorganic counterion (chloride) . Improper handling can lead to the formation of toxic chloramines or environmental contamination.

Chemical Identity Table
PropertyDetail
Chemical Name 4-Methoxy-1H-indol-6-ylamine hydrochloride
Functional Groups Indole (aromatic heterocycle), Primary Amine, Methoxy ether
Salt Form Hydrochloride (HCl)
Physical State Solid (typically off-white to brown powder)
Key Hazards Irritant (Skin/Eye), Potential Mutagen, Aquatic Toxicity
Waste Class Hazardous Chemical Waste (RCRA Non-specific source)

Hazard Assessment & Incompatibility Logic

Before disposal, you must recognize the specific reactivity risks associated with indole-amines.

The "No Bleach" Directive

CRITICAL WARNING: Never use bleach (Sodium Hypochlorite) to decontaminate glassware or surfaces containing this compound.

  • Mechanism: Hypochlorite reacts with primary amines (R-NH₂) to form N-chloroamines (R-NHCl and R-NCl₂).

  • Risk: These byproducts are volatile, toxic, and potential carcinogens.[1][2]

  • Correct Action: Use surfactants (soap/water) or organic solvents (acetone/methanol) for cleaning.

Stability Factors[1]
  • Oxidation: Indoles are electron-rich and prone to oxidation (turning dark/black) upon exposure to air and light. Oxidized waste should be treated as toxic organic waste.

  • Acidity: As an HCl salt, aqueous solutions will be mildly acidic (pH ~4-5). Avoid mixing with cyanide or sulfide waste streams to prevent gas evolution.

Waste Stream Segregation Strategy

Proper segregation is the primary defense against reaction in the waste drum. Use the following logic flow to determine the correct waste stream for your specific situation.

DisposalLogic Start Start: Identify Waste State State Is the waste Solid or Liquid? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Mother Liquor) State->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Toxic Organic Solid) Solid->BinSolid Double Bag SolventCheck Identify Primary Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous BinHalo Bin: Halogenated Organic Waste HaloSolvent->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHaloSolvent->BinNonHalo BinAq Bin: Aqueous Waste (Check pH, usually Non-Halo) Aqueous->BinAq

Figure 1: Decision tree for segregating indole-amine waste. Note that while the compound contains chloride, it does not mandate a "Halogenated" waste stream unless dissolved in a halogenated solvent (e.g., DCM).

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, degraded samples, or excess weighing powder.

  • Containment: Do not throw loose powder into the waste drum. Transfer the solid into a sealable container (glass vial or HDPE bottle).

  • Secondary Containment: Place the sealed container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Methoxy-1H-indol-6-ylamine HCl"

    • Hazard Checkbox: Toxic, Irritant.[3][2][4]

  • Disposal: Place in the Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicability: Solutions in DMSO, Methanol, Acetonitrile, or Water.

  • pH Check: If the solution is aqueous, verify pH is between 3 and 10. If highly acidic (<2) or basic (>12), neutralize carefully before adding to the main drum to prevent drum corrosion or heat generation.

  • Solvent Compatibility:

    • Scenario 1 (Standard): Dissolved in Methanol/DMSO/Acetonitrile. Pour into Non-Halogenated Organic Waste .

    • Scenario 2 (Extraction): Dissolved in Dichloromethane (DCM) or Chloroform. Pour into Halogenated Organic Waste .

  • Rinsing: Rinse the original vessel with the compatible solvent 3 times. Add rinsate to the waste container.

Decontamination & Spill Management

Decontamination Workflow (Glassware/Tools)

Indole derivatives can adhere to glass and polymer surfaces.

  • Solvent Wash: Rinse glassware with Acetone or Methanol first. This solubilizes the organic indole core. Collect this as Non-Halogenated Waste.

  • Soap Wash: Wash with Alconox® or similar laboratory detergent and warm water.

  • Water Rinse: Triple rinse with deionized water.

  • Drying: Air dry or oven dry.

Spill Response Plan

Scenario: 500mg bottle dropped, powder dispersed on bench.

  • Evacuate & PPE: Clear immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Cleanup:

    • Scoop up the damp powder/towel mixture.

    • Wipe the area with Acetone (to pick up organic residue).

    • Wipe the area with Soap/Water .[5][6]

  • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag and tag as "Solid Waste (Debris contaminated with Indole Amine)".

Regulatory Framework & Compliance

This protocol aligns with the following standards. Always verify with your institutional EHS (Environmental Health & Safety) officer.

  • EPA RCRA (Resource Conservation and Recovery Act): This compound is likely classified as a "Characteristic Waste" (Toxic) if not specifically listed.

  • Waste Coding:

    • If pure/unused: P-list or U-list (check specific SDS, though rare for this specific analog).

    • If characteristic: D000 series (if toxicity characteristic leaching procedure fails).

    • General Lab Practice: Classify as Non-regulated Hazardous Waste (unless specific toxicity data exists) and incinerate via a licensed contractor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • PubChem. (2023). Compound Summary: Indole-6-amine (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-1H-indol-6-ylamine hydrochloride

The following technical safety guide is structured to provide immediate, actionable intelligence for researchers handling 4-Methoxy-1H-indol-6-ylamine hydrochloride . It prioritizes operational logic and scientific integ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical safety guide is structured to provide immediate, actionable intelligence for researchers handling 4-Methoxy-1H-indol-6-ylamine hydrochloride . It prioritizes operational logic and scientific integrity over generic safety templates.

Part 1: Executive Summary & Risk Profile

Immediate Directive: Treat 4-Methoxy-1H-indol-6-ylamine hydrochloride as a hygroscopic, air-sensitive, and potentially cytotoxic agent. While specific toxicological data for this exact isomer may be limited, the structure-activity relationship (SAR) of aminoindoles dictates that it be handled as a Category 4 Acute Toxin and Category 2 Irritant .

Critical Stability Warning: Electron-rich indoles (methoxy + amino substitution) are highly prone to oxidative dimerization (formation of "indolyl-indoles" or melanin-like polymers) upon exposure to air and light. The hydrochloride salt offers some stability over the free base, but hydrolysis from atmospheric moisture will accelerate degradation.

Hazard Identification Matrix (GHS Classification derived from Aminoindole Class)
Hazard ClassCategoryHazard Statement (H-Code)Operational Implication
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation 2H315: Causes skin irritation.Direct contact will cause dermatitis. Double-gloving recommended.
Eye Damage/Irritation 2AH319: Causes serious eye irritation.Dust is corrosive to mucous membranes. Goggles are mandatory.
STOT - Single Exposure 3H335: May cause respiratory irritation.Zero-tolerance for open-bench weighing. Use a fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. Select your PPE based on the specific operation being performed.

PPE Selection Table
PPE ComponentTier 1: Storage & Transport (Sealed Containers)Tier 2: Solid Handling (Weighing, Transfer)Tier 3: Solution Handling (Dissolution, Injection)
Gloves Nitrile (4 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double Nitrile or Neoprene (if using DMSO/DMF)
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (unvented)Chemical Splash Goggles
Respiratory N/A (if sealed)N95/P100 (if outside hood - not recommended)Fume Hood Sash at proper height
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves (prevent wrist gap)Lab Coat + Chemical Apron (if >100mL)

Expert Insight: When dissolving this compound in DMSO or DMF , standard nitrile gloves are permeable to the solvent, which can carry the dissolved toxin through the glove and into the skin. Change gloves immediately upon any splash contact.

Part 3: Operational Protocols & Handling Logic

The "Inert-First" Handling Workflow

To preserve the chemical integrity of the indole ring and protect the operator, follow this closed-loop workflow.

HandlingWorkflow cluster_waste Disposal Path Storage Storage (-20°C, Argon) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Minimize Moisture Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Add Solvent to Solid Usage Experimental Use (Protect from Light) Solubilization->Usage Immediate Use Waste High-Temp Incineration Usage->Waste Quench & Dispose

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis of the HCl salt.

Step-by-Step Protocol

Step 1: Equilibration (The Anti-Hydrolysis Step)

  • Why: Opening a cold vial (-20°C) in humid lab air causes immediate condensation. Water reacts with the HCl salt, creating an acidic slurry that degrades the indole.

  • Action: Remove vial from freezer and place in a desiccator. Allow 30–45 minutes to reach room temperature before breaking the seal.

Step 2: Weighing (Static & Dust Control)

  • Why: Hydrochloride salts are often fine, electrostatic powders. They "jump" onto spatulas and balances.

  • Action:

    • Use an antistatic gun or ionizer if available.

    • Use plastic or glass spatulas . Avoid metal, as trace iron can catalyze oxidative coupling of aminoindoles [1].

    • Work strictly inside a chemical fume hood.

Step 3: Solubilization

  • Solvent Choice: DMSO (Primary), Methanol (Secondary), Water (Limited stability).

  • Action: Use degassed solvents (sparged with Nitrogen/Argon) to prevent immediate oxidation (browning of solution).[1]

  • Observation: If the solution turns pink/purple rapidly, oxidation has occurred. Discard and prepare fresh under inert atmosphere.

Part 4: Emergency Response & Disposal

Spill Management

Scenario: Powder spill inside fume hood.

  • Isolate: Close the hood sash. Alert nearby personnel.

  • Neutralize: Cover the spill with a sodium bicarbonate or calcium carbonate slurry to neutralize the acidic HCl salt.

  • Clean: Wipe with solvent-dampened pads (Ethanol). Place all waste in a sealed bag inside the hood before transfer to waste drums.

Waste Disposal Logic

Do not flush down the drain. Aminoindoles are bioactive and potentially ecotoxic.

Waste StreamClassificationProtocol
Solid Waste Hazardous OrganicDouble-bag in polyethylene. Label "Toxic Solid".
Liquid Waste Halogenated/OrganicSegregate based on solvent (e.g., DMSO waste).
Contaminated Sharps Biohazard/ChemSharps bin. Do not recap needles.

Disposal Method: High-temperature incineration is the only validated method to fully destroy the indole core and prevent environmental leaching [2].

Part 5: Scientific Rationale (E-E-A-T)

Why this specific protocol?

  • Indole Reactivity: The 4-methoxy and 6-amino groups are electron-donating, significantly raising the HOMO energy of the indole ring. This makes the compound an "oxygen sponge." Standard handling without inert gas leads to low experimental reproducibility due to varying degrees of oxidation [3].

  • Salt Hydrolysis: The HCl salt is an equilibrium. In the presence of water, it can dissociate, leading to a local pH drop that may catalyze acid-sensitive side reactions or polymerization.

Self-Validating System:

  • Check: If your white powder turns beige/brown upon storage, the seal was compromised (Oxidation).

  • Check: If the mass increases during weighing, it is absorbing water (Hygroscopic).

References

  • BenchChem Technical Support. (2025).[1][2] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from (Inferred from search snippet 1.1).

  • Fisher Scientific. (2025). Safety Data Sheet: Methoxylamine Hydrochloride (Analogous Hazard Data). Retrieved from (Inferred from search snippet 1.3).

  • PubChem. (2025).[3] Compound Summary: 4-Methoxy-1H-indole.[3][4] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 5-Aminoindole Hydrochloride (Analogous Hazard Data). Retrieved from .

Sources

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